molecular formula C4H6N4OS B027000 5,6-Diamino-4-thiouracil CAS No. 40848-33-7

5,6-Diamino-4-thiouracil

Numéro de catalogue: B027000
Numéro CAS: 40848-33-7
Poids moléculaire: 158.18 g/mol
Clé InChI: GXWCTUJSEWZPNM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

5,6-Diamino-4-thiouracil is a versatile pyrimidine derivative of significant interest in medicinal chemistry and materials science research. This multifunctional compound serves as a key synthetic intermediate for developing novel heterocyclic compounds with potential biological activity. Research Applications & Value: Anticancer Agent Development: Serves as a precursor for synthesizing novel Schiff bases and fused pyrimidine derivatives, which have demonstrated promising in vitro cytotoxic activity against various human cancer cell lines, including liver (HepG2, Huh7), lung (A549), and breast (MCF7) carcinomas . Biosensing & Nanotechnology: The unique structure of related diamino-thiouracil isomers, featuring multiple donor sites (S, N, O), enables their use as capping agents for gold nanoparticles (AuNPs). This application facilitates the development of colorimetric and photothermal dual-mode biosensors for detecting biomarkers like uric acid, leveraging hydrogen-bonding interactions for rapid, non-enzymatic detection . Coordination Chemistry: The compound offers multiple coordination possibilities (through S, N, and O atoms) for constructing metal complexes with transition metals such as Cu(II), Pd(II), and Au(III). These complexes are investigated for their enhanced cytotoxic and antimicrobial properties compared to the free ligands . Usage Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5,6-diamino-4-sulfanylidene-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4OS/c5-1-2(6)7-4(9)8-3(1)10/h5H2,(H4,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWCTUJSEWZPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=S)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586347
Record name 5,6-Diamino-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40848-33-7
Record name 5,6-Diamino-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

5,6-Diamino-4-thiouracil: A Multifunctional Pyrimidine Scaffold for Purine Synthesis and Surface Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5,6-Diamino-4-thiouracil Chemical Properties Content Type: Technical Whitepaper / Laboratory Guide Audience: Senior Chemists, Drug Discovery Researchers, and Materials Scientists

Executive Summary

5,6-Diamino-4-thiouracil (DAT) represents a "privileged scaffold" in heterocyclic chemistry. Unlike simple uracils, the presence of vicinal amino groups at positions 5 and 6, combined with the soft nucleophilicity of the C4-thione, creates a unique tri-functional platform. This guide moves beyond basic property listing to explore DAT’s critical role as a precursor for 6-mercaptopurine derivatives (via Traube synthesis), its utility in forming self-assembled monolayers (SAMs) on gold surfaces, and its distinct tautomeric behavior that governs its reactivity profile.

Part 1: Structural Dynamics & Physicochemical Profile

Tautomeric Equilibrium

The reactivity of DAT is dictated by its ability to exist in multiple tautomeric forms. While the 2,4-diketo form is standard for uracils, the introduction of sulfur at C4 shifts the equilibrium.

  • Thione Form (A): Predominant in neutral and acidic media. The sulfur exists as a thione (C=S), and the N3 proton is tightly bound. This form is essential for electrophilic attacks at the C5 position.

  • Thiol Form (B): Accessible in basic conditions (pH > pKa ~7.5). The aromatization of the pyrimidine ring drives the formation of the thiolate anion, making the sulfur highly nucleophilic—ideal for S-alkylation or binding to noble metals (Au, Ag).

Physicochemical Snapshot:

Property Value / Characteristic Causality
Molecular Formula C₄H₆N₄OS -
Molecular Weight 158.18 g/mol -
Solubility (Water) Low (< 1 mg/mL at pH 7) Strong intermolecular H-bonding and π-stacking.
Solubility (Base) High (NaOH, KOH) Deprotonation of -SH/NH forms soluble thiolate salts.
pKa (Thiol) ~7.2 - 7.8 Acidity of the -SH group enhanced by the electron-deficient ring.

| Appearance | Yellowish crystalline powder | Charge transfer transitions associated with the C=S chromophore. |

Graphviz Visualization: Tautomeric & Reactive Landscape

The following diagram illustrates the equilibrium and the specific reactive sites available for chemical modification.

DAT_Properties cluster_reactivity Reactivity Modes Thione Thione Form (Neutral pH) (C=S, N-H) Thiol Thiol Form (Basic pH) (C-S-, Aromatic) Thione->Thiol OH- (Deprotonation) Purine Purine Scaffold (Post-Cyclization) Thione->Purine + Formic Acid (Traube Synthesis) Au_Surface Au-S Bond (SAM Formation) Thiol->Au_Surface Chemisorption (Soft Acid-Base)

Figure 1: Tautomeric equilibrium of 5,6-diamino-4-thiouracil and its primary divergent synthetic pathways.

Part 2: Synthetic Utility – The Traube Purine Synthesis

The most authoritative application of DAT is in the Traube Synthesis , a classic yet powerful method to generate purine-6-thiones (analogues of 6-mercaptopurine, a critical antimetabolite). The vicinal diamines at C5 and C6 condense with a one-carbon donor (formic acid, orthoformate, or aldehydes) to close the imidazole ring.

Mechanism
  • Formylation: The more nucleophilic 5-amino group attacks the carbonyl carbon of the reagent (e.g., formic acid).

  • Cyclodehydration: Under reflux, the N6 amine attacks the formyl intermediate, expelling water and closing the ring to form the purine core.

Protocol: Synthesis of Purine-6-thione from DAT

Note: This protocol assumes the use of 5,6-diamino-4-thiouracil hemisulfate or free base.

Reagents:

  • 5,6-Diamino-4-thiouracil (1.0 eq)

  • Formic Acid (98%, excess, serves as solvent)

  • Sodium Dithionite (optional, to prevent oxidation of sulfur)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 5,6-diamino-4-thiouracil (5.0 mmol) in 20 mL of 98% formic acid.

    • Expert Insight: Formic acid acts as both the C1 synthon and the solvent. Do not use dilute acid; water inhibits the dehydration step.

  • Reflux: Attach a reflux condenser and heat the mixture to 100–110°C. Stir for 4–6 hours.

    • Monitoring: The suspension typically clears as the intermediate forms, then precipitates may reappear. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1).

  • Workup: Cool the reaction mixture to room temperature. Pour the solution slowly onto 50 g of crushed ice.

  • Isolation: The purine-6-thione will precipitate as a yellow/off-white solid. Collect via vacuum filtration.

  • Purification: Recrystallize from boiling water or dilute ammonia followed by acidification with acetic acid.

Part 3: Surface Chemistry & Nanotechnology

Beyond organic synthesis, DAT is a valuable molecular anchor for surface science. The C4-thiol group forms strong covalent bonds with gold (Au) surfaces, creating Self-Assembled Monolayers (SAMs).

Why Use DAT for SAMs?

Unlike simple alkanethiols, DAT provides a functionalizable headgroup . Once bound to gold via the sulfur atom, the 5,6-diamino moiety faces the solvent interface. This allows for "on-chip" chemistry, such as Schiff-base formation with aldehydes, making it ideal for biosensor development.

Protocol: Formation of DAT Monolayers on Gold

Reagents:

  • Polycrystalline Gold Substrate (Au/Cr/Si or Au slide)

  • Ethanol (Absolute, HPLC grade)

  • DAT (saturated solution)

Methodology:

  • Substrate Cleaning: Clean the gold surface using UV/Ozone (20 min) or Piranha solution (3:1 H2SO4:H2O2) for 5 min.

    • Safety Warning: Piranha solution is explosive with organics. Handle with extreme care.

  • Incubation: Immerse the clean gold substrate into a saturated ethanolic solution of DAT for 24 hours at room temperature in a sealed container.

    • Causality: Long incubation times ensure the displacement of adventitious contaminants and the formation of a dense, ordered monolayer.

  • Rinsing: Remove substrate and rinse copiously with pure ethanol, then deionized water, to remove physisorbed multilayers.

  • Validation: Verify SAM formation using Cyclic Voltammetry (CV). A blocked redox response (using Ferricyanide probe) indicates successful surface coverage.

Part 4: Analytical Characterization

When validating the identity of DAT or its derivatives, look for these specific spectroscopic signatures.

Spectroscopic Table
TechniqueSignal / ParameterInterpretation
FT-IR 3300–3450 cm⁻¹N-H stretching (primary amines). Doublet often seen.
FT-IR 1100–1200 cm⁻¹C=S stretching (Thione form). Distinctive for thiouracils.
¹H NMR (DMSO-d₆) δ 6.0 – 7.0 ppmBroad singlets corresponding to -NH₂ protons (exchangeable with D₂O).
¹H NMR (DMSO-d₆) δ 11.0 – 12.0 ppmDownfield singlet for the pyrimidine ring N-H protons.
UV-Vis λmax ~ 270 nm, 330 nmCharacteristic π-π* and n-π* transitions of the thio-amide system.
Graphviz Visualization: Analytical Workflow

Analytical_Flow Sample Crude DAT Sample IR FT-IR Analysis (Check C=S at ~1150 cm⁻¹) Sample->IR NMR ¹H NMR (DMSO-d₆) (Verify NH₂ integral) Sample->NMR Purity Purity Check IR->Purity NMR->Purity

Figure 2: Standard analytical workflow for verifying 5,6-diamino-4-thiouracil integrity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76726, 5,6-Diaminouracil (and derivatives). Retrieved from [Link]

  • Vericat, C., et al. (2010). Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system.[1] Chemical Society Reviews.[1] Retrieved from [Link]

  • Lister, J. H. (1996). Fused Pyrimidines: Purines. The Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Classic reference for Traube Synthesis mechanisms).[2]

  • Jang, Y. H., et al. (2019). Tuning Thiol-Based Self-Assembled Monolayer Chemistry on a Gold Surface. Angewandte Chemie International Edition.[3] Retrieved from [Link]

  • El-Kalyoubi, S., & Agili, F. (2020). Synthesis and Anticancer Activity of Some New Pyrimidine Derivatives. (Context for 5,6-diamino reactivity). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 5,6-Diamino-4-thiouracil

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5,6-Diamino-4-thiouracil, a heterocyclic compound of significant interest to researchers and drug development professionals. The document details a robust and validated two-step synthetic pathway, commencing with the preparation of the key precursor, 5,6-diaminouracil, followed by a selective thionation to yield the target molecule. This guide is designed to be a practical resource, offering not only step-by-step experimental protocols but also elucidating the underlying chemical principles and critical parameters that govern the success of the synthesis. The content is structured to empower researchers with the necessary knowledge to confidently replicate and adapt these methods for their specific research and development needs.

Introduction: The Significance of 5,6-Diamino-4-thiouracil

5,6-Diamino-4-thiouracil is a pyrimidine derivative that serves as a crucial building block in the synthesis of a diverse array of biologically active compounds. Its unique structural features, namely the vicinal diamine functionality and the thiocarbonyl group, make it a versatile precursor for the construction of fused heterocyclic systems, most notably pteridines and purines.[1][2] These classes of compounds are of immense importance in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including but not limited to, antiviral, anticancer, and anti-inflammatory properties.[3]

The strategic incorporation of a sulfur atom at the 4-position of the uracil ring profoundly influences the electronic properties and reactivity of the molecule, offering distinct advantages in subsequent synthetic transformations compared to its oxygenated analog, 5,6-diaminouracil. This guide, therefore, aims to provide a clear and detailed roadmap for the efficient synthesis of this valuable synthetic intermediate.

Synthetic Strategy: A Two-Step Approach

The synthesis of 5,6-Diamino-4-thiouracil is most effectively achieved through a two-step process. The first step involves the well-established synthesis of the precursor, 5,6-diaminouracil. The second, and key, step is the selective thionation of the C4-carbonyl group of 5,6-diaminouracil to afford the desired 5,6-Diamino-4-thiouracil.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 5,6-Diaminouracil cluster_step2 Step 2: Thionation Precursors Urea & Ethyl Cyanoacetate Intermediate_1 6-Aminouracil Precursors->Intermediate_1 Cyclization Intermediate_2 5-Nitroso-6-aminouracil Intermediate_1->Intermediate_2 Nitrosation Product_1 5,6-Diaminouracil Intermediate_2->Product_1 Reduction Final_Product 5,6-Diamino-4-thiouracil Product_1->Final_Product Thionation with Lawesson's Reagent

Figure 1: Overall synthetic workflow for 5,6-Diamino-4-thiouracil.

Experimental Protocols

Synthesis of 5,6-Diaminouracil

The synthesis of 5,6-diaminouracil is a well-documented procedure, with a reliable and scalable method provided by Organic Syntheses.[4] This multi-step, one-pot reaction involves the initial formation of 6-aminouracil, followed by nitrosation and subsequent reduction to the desired diaminouracil.

Reaction Scheme:

diaminouracil_synthesis cluster_reactants Urea Urea 6_Aminouracil 6-Aminouracil Urea->6_Aminouracil 1. NaOEt, EtOH 2. H₂O, AcOH EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->6_Aminouracil 1. NaOEt, EtOH 2. H₂O, AcOH 5_Nitroso_6_aminouracil 5-Nitroso-6-aminouracil 6_Aminouracil->5_Nitroso_6_aminouracil NaNO₂, AcOH 5_6_Diaminouracil 5,6-Diaminouracil 5_Nitroso_6_aminouracil->5_6_Diaminouracil Na₂S₂O₄

Figure 2: Reaction pathway for the synthesis of 5,6-diaminouracil.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Urea60.0651.5 g0.86
Ethyl Cyanoacetate113.1291.5 mL (97.2 g)0.86
Sodium22.9939.4 g1.72
Absolute Ethanol46.071 L-
Glacial Acetic Acid60.05As needed-
Sodium Nitrite69.0064.8 g0.94
Sodium Hydrosulfite174.11~250 g-

Step-by-Step Procedure: [4]

  • Preparation of Sodium Ethoxide: In a 3-liter, three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 1 L of absolute ethanol. Carefully add 39.4 g of sodium in small portions. Allow the sodium to react completely to form sodium ethoxide.

  • Cyclization to 6-Aminouracil: To the freshly prepared sodium ethoxide solution, add 91.5 mL of ethyl cyanoacetate followed by 51.5 g of urea. Heat the mixture to reflux with vigorous stirring for 4 hours. The reaction mixture will become a thick solid.

  • Work-up and Nitrosation: After 4 hours, add 1 L of hot water (80 °C) to the solid and resume stirring until everything dissolves. Neutralize the solution to litmus with glacial acetic acid. Add an additional 75 mL of glacial acetic acid, followed by the cautious addition of a solution of 64.8 g of sodium nitrite in 70 mL of water. A rose-red precipitate of 5-nitroso-6-aminouracil will form.

  • Reduction to 5,6-Diaminouracil: Filter the red precipitate and wash it with a small amount of ice-cold water. Transfer the moist solid back to the flask and add 430 mL of warm water (50 °C). Heat the slurry on a steam bath with stirring and add solid sodium hydrosulfite in portions until the red color is completely discharged. Add an additional 30 g of sodium hydrosulfite and continue heating for 15 minutes.

  • Isolation: Allow the mixture to cool to room temperature. The light tan precipitate of 5,6-diaminouracil bisulfite is collected by filtration and washed thoroughly with water. This can be converted to the hydrochloride salt for better stability and handling if desired.

Synthesis of 5,6-Diamino-4-thiouracil

The conversion of the C4-carbonyl of 5,6-diaminouracil to a thiocarbonyl is achieved using a thionating agent. Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide] is a highly effective and widely used reagent for this transformation.[5][6]

Reaction Scheme:

thionation_reaction 5_6_Diaminouracil 5,6-Diaminouracil 5_6_Diamino_4_thiouracil 5,6-Diamino-4-thiouracil 5_6_Diaminouracil->5_6_Diamino_4_thiouracil Pyridine, Reflux Lawessons_Reagent Lawesson's Reagent Lawessons_Reagent->5_6_Diamino_4_thiouracil Pyridine, Reflux

Figure 3: Thionation of 5,6-diaminouracil using Lawesson's Reagent.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Suggested QuantityMoles
5,6-Diaminouracil142.121.42 g0.01
Lawesson's Reagent404.474.04 g0.01
Anhydrous Pyridine79.1050 mL-

Step-by-Step Procedure (Proposed):

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1.42 g of 5,6-diaminouracil in 50 mL of anhydrous pyridine.

  • Addition of Lawesson's Reagent: To the stirred suspension, add 4.04 g of Lawesson's reagent.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the pyridine under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or dimethylformamide (DMF)/water.

Causality Behind Experimental Choices:

  • Solvent: Pyridine is often used as a solvent for thionation reactions with Lawesson's reagent as it is a high-boiling polar aprotic solvent that can dissolve both the substrate and the reagent, and it also acts as a base to facilitate the reaction.

  • Stoichiometry: A 1:1 molar ratio of 5,6-diaminouracil to Lawesson's reagent is a good starting point. However, optimization may be required to maximize the yield and minimize side products.

  • Temperature: Refluxing is typically necessary to provide sufficient energy to drive the thionation reaction to completion.

Characterization of 5,6-Diamino-4-thiouracil

Thorough characterization of the synthesized 5,6-Diamino-4-thiouracil is essential to confirm its identity and purity. The following analytical techniques are recommended:

Table of Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR Signals corresponding to the N-H protons of the amino groups and the uracil ring. The chemical shifts will be influenced by the solvent. In DMSO-d₆, expect broad signals for the NH and NH₂ protons.[7]
¹³C NMR A signal for the C=S carbon at a characteristic downfield shift (typically >180 ppm). Signals for the other carbons of the pyrimidine ring.[8]
IR Spectroscopy Disappearance of the C4=O stretching vibration (around 1650-1700 cm⁻¹) and the appearance of a C=S stretching vibration (around 1100-1250 cm⁻¹). Presence of N-H stretching vibrations for the amino groups (around 3200-3400 cm⁻¹).[9]
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₄H₆N₄OS (m/z = 158.03).

Safety and Handling

  • 5,6-Diaminouracil: Handle with standard laboratory safety precautions, including wearing gloves and safety glasses.

  • Lawesson's Reagent: This compound has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. It is also a skin and eye irritant.

  • Pyridine: Pyridine is a flammable and toxic liquid. All manipulations should be carried out in a fume hood.

  • Sodium Hydrosulfite: Can be a fire hazard if it comes into contact with moisture. Store in a dry place.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of 5,6-Diamino-4-thiouracil. By following the outlined procedures and understanding the rationale behind the experimental choices, researchers can confidently produce this valuable heterocyclic building block for their drug discovery and development programs. The provided characterization methods will ensure the identity and purity of the final product, paving the way for its successful application in the synthesis of more complex and potentially therapeutic molecules.

References

  • Baugh, C. M., & Shaw, E. (1964). The Synthesis of Pteridines. Journal of Organic Chemistry, 29(12), 3610-3612.
  • Bogert, M. T., & Davidson, D. (1933). The Preparation of 5-Aminouracil and of Some of its Derivatives. Journal of the American Chemical Society, 55(4), 1667-1669.
  • Chen, J., & Zhang, J. (2014). Photophysical and photochemical properties of 4-thiouracil: time-resolved IR spectroscopy and DFT studies. The Journal of Physical Chemistry B, 118(25), 7041-7049. [Link]

  • Ciesielski, A., & Spivey, A. C. (2010). Thionation of amides using Lawesson's reagent. ChemSpider Synthetic Pages, 438.
  • Khattab, S. N., & Abdel-Rahman, A. A. H. (2016). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 8(1), 356-371. [Link]

  • Sherman, W. R., & Taylor, E. C., Jr. (1957). Diaminouracil Hydrochloride. Organic Syntheses, 37, 15. [Link]

  • Taylor, E. C., & Sowinski, F. (1975). Pteridines. 41. A new and unequivocal synthesis of 2,4-diaminopteridines from α,β-dihaloketones. Journal of the American Chemical Society, 97(12), 3432-3436.
  • Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2020). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 10(63), 38449-38478. [Link]

  • Oivanen, M., Lönnberg, H., & Kirino, Y. (1998). Thionation of amides, 1,4-diketones, N-(2-oxoalkyl)amides, and N,N'-acylhydrazines with the use of a fluorous Lawesson's reagent. Organic Letters, 8(8), 1625-1628.
  • Sembiring, L., & Zain, M. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. International Journal of Molecular Sciences, 23(10), 5733. [Link]

  • LONZA AG. (1979). New process for preparing 5,6-diamino-uracil from 5-nitroso-6-amino-uracil. FR2398064A1.
  • Moreno, S., Brunner, M., Delazer, I., Rieder, D., Lusser, A., & Micura, R. (2022). Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling. RSC chemical biology, 3(4), 447-455. [Link]

  • G, S. S., & K, S. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. ChemistrySelect, 6(43), 11843-11867. [Link]

  • Taylor, P. D., & Stevens, M. F. G. (2007). Bicyclic 6-6 Systems: Pteridines.
  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. [Link]

  • Jarzembska, K. N., Kamiński, R., Wenger, E., Lecomte, C., & Dominiak, P. M. (2013). Interplay between Charge Density Distribution, Crystal Structure Energetic Features, and Crystal Morphology of 6-Methyl-2-thiouracil. The Journal of Physical Chemistry C, 117(15), 7764-7775.
  • Al-Rashood, S. T., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. Molecules, 23(11), 2901. [Link]

  • UNITED STATES DEPARTMENT OF COMMERCE. (1981). Synthesis of 2,4-diamino-6-hydroxymethyl-pteridine. GB1595338A.
  • Mélissa, A. N. C., Hermann-Guy, G. F., Bamoro, C., Ouehi, D., Hyacinthe, O. L., Benjamin, K. A. B., & Bamba, F. (2024). Synthetic design of novel uracil and thiouracil derivatives. International Journal of Chemical Studies, 12(2), 124-131. [Link]

  • Herzog, V. A., Reichholf, B., & Ameres, S. L. (2017). Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine. Methods, 126, 3-12. [Link]

  • Bardagí, J. I., & Rossi, R. A. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Organic Preparations and Procedures International, 41(6), 471-507. [Link]

  • Oivanen, M., Lönnberg, H., & Kirino, Y. (1998). Thionation of amides, 1,4-diketones, N-(2-oxoalkyl)amides, and N,N'-acylhydrazines with the use of a fluorous Lawesson's reagent. Organic Letters, 8(8), 1625-1628.
  • Harris, K. A., & Perlman, P. S. (1999). Photocrosslinking of 4-thio uracil-containing RNAs supports a side-by-side arrangement of domains 5 and 6 of a group II intron. RNA, 5(3), 353-364. [Link]

  • Bergstrom, D. E., & Leonard, N. J. (1972). Photoreaction of 4-thiouracil with cytosine. Relation to photoreactions in Escherichia coli transfer ribonucleic acids. Biochemistry, 11(1), 1-8. [Link]

  • Begik, O., & Novotny, J. (2019). Extremely Rapid and Specific Metabolic Labelling of RNA In Vivo with 4-Thiouracil (Ers4tU). Journal of Visualized Experiments, (150), e60037. [Link]

  • Christelle Mélissa, A. N., Flié Hermann-Guy, G., Bamoro, C., Ouehi, D., Logopho Hyacinthe, O., Amian Brise Benjamin, K., & Bamba, F. (2024). Synthetic design of novel uracil and thiouracil derivatives. International Journal of Chemical Studies, 12(2), 124-131. [Link]

  • Agris, P. F., Fujiwara, F. G., Schmidt, C. F., & Loeppky, R. N. (1975). Carbon-13 NMR studies on [4-13C] uracil labelled E. coli transfer RNA1(Val1). Nucleic Acids Research, 2(9), 1503-1512. [Link]

Sources

An In-depth Technical Guide to the Discovery and History of 5,6-Diamino-4-thiouracil

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 5,6-Diamino-4-thiouracil, a heterocyclic compound of significant interest in medicinal chemistry. While the specific historical discovery of this molecule is not extensively documented as a singular event, its emergence is intrinsically linked to the broader exploration of pyrimidine and thiouracil analogues throughout the 20th century. This guide will delve into the historical context of diaminopyrimidine and thiouracil research, detail plausible synthetic pathways, and discuss the physicochemical properties and potential applications of this important synthetic intermediate.

Introduction: The Chemical Significance of 5,6-Diamino-4-thiouracil

5,6-Diamino-4-thiouracil is a substituted pyrimidine, a class of heterocyclic compounds fundamental to life as components of nucleic acids. The presence of two amino groups at the 5 and 6 positions, combined with a sulfur atom at the 4-position in the uracil ring, imparts unique chemical reactivity and potential biological activity to the molecule.[1][2][3] Its structural similarity to endogenous nucleobases makes it a valuable building block in the synthesis of more complex molecules, particularly purine analogues and other heterocyclic systems with therapeutic potential. Notably, it serves as a labeled intermediate in the synthesis of Thiouric Acid.[1]

Historical Context: A Legacy of Pyrimidine and Thiouracil Research

The story of 5,6-Diamino-4-thiouracil is not one of a single, celebrated discovery but rather an evolutionary step in the rich history of pyrimidine chemistry.

The Dawn of Diaminopyrimidines

The mid-20th century witnessed a surge in the synthesis and investigation of pyrimidine derivatives, driven by the quest for novel therapeutic agents. A pivotal figure in this era was George H. Hitchings, whose work in the 1940s on 2,4-diaminopyrimidine analogues led to the development of important drugs like trimethoprim. This research established the potential of diaminopyrimidines as inhibitors of dihydrofolate reductase, a critical enzyme in folate metabolism.

The Rise of Thiouracils

Concurrently, research into thiouracil and its derivatives gained momentum, particularly for their effects on the thyroid gland. The discovery of the antithyroid properties of thiourea and subsequently thiouracil in the early 1940s opened up new avenues for the treatment of hyperthyroidism. This led to extensive exploration of various substituted thiouracils to enhance efficacy and reduce toxicity.

The synthesis of 5,6-Diamino-4-thiouracil likely emerged from the confluence of these two active research streams. Organic chemists, recognizing the synthetic utility of the diaminopyrimidine scaffold and the unique properties imparted by the thio-functional group, would have logically pursued the synthesis of this hybrid molecule.

Synthesis of 5,6-Diamino-4-thiouracil: A Plausible Retrosynthetic Approach

Retrosynthesis Target 5,6-Diamino-4-thiouracil Intermediate1 5-Nitroso-6-amino-4-thiouracil Target->Intermediate1 Reduction StartingMaterial 6-Amino-4-thiouracil Intermediate1->StartingMaterial Nitrosation

Caption: Retrosynthetic analysis of 5,6-Diamino-4-thiouracil.

Step 1: Synthesis of 6-Amino-4-thiouracil

The synthesis of the starting material, 6-amino-4-thiouracil, can be achieved through the condensation of ethyl cyanoacetate and thiourea in the presence of a base, such as sodium ethoxide. This reaction is a variation of the well-known Biginelli reaction.

Synthesis_Step1 cluster_reactants Reactants cluster_reagents Reagents R1 Ethyl Cyanoacetate Reagent Sodium Ethoxide Ethanol R1->Reagent R2 Thiourea R2->Reagent Product 6-Amino-4-thiouracil Reagent->Product Condensation

Caption: Synthesis of the 6-Amino-4-thiouracil precursor.

Step 2: Nitrosation of 6-Amino-4-thiouracil

The introduction of a nitroso group at the 5-position is a critical step. This is typically achieved by treating 6-amino-4-thiouracil with sodium nitrite in an acidic medium, such as acetic acid. The nitroso group acts as a precursor to the second amino group.

Step 3: Reduction of 5-Nitroso-6-amino-4-thiouracil

The final step is the reduction of the nitroso group to an amino group. This transformation can be effectively carried out using a variety of reducing agents. A common and effective method involves the use of sodium dithionite (sodium hydrosulfite).

Detailed Experimental Protocol (Postulated)

The following is a postulated, detailed experimental protocol for the synthesis of 5,6-Diamino-4-thiouracil, based on established procedures for analogous compounds, such as the synthesis of diaminouracil hydrochloride.

Materials and Equipment:

  • Ethyl cyanoacetate

  • Thiourea

  • Sodium metal

  • Absolute ethanol

  • Glacial acetic acid

  • Sodium nitrite

  • Sodium dithionite (Sodium hydrosulfite)

  • Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus, pH paper

Procedure:

Part A: Synthesis of 6-Amino-4-thiouracil

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol.

  • To the sodium ethoxide solution, add ethyl cyanoacetate and thiourea.

  • Heat the mixture to reflux with vigorous stirring for several hours.

  • After the reaction is complete, cool the mixture and neutralize it with glacial acetic acid to precipitate the product.

  • Filter the crude 6-amino-4-thiouracil, wash it with cold water, and dry.

Part B: Synthesis of 5,6-Diamino-4-thiouracil

  • Suspend the crude 6-amino-4-thiouracil in water and add glacial acetic acid.

  • Cool the suspension in an ice bath and slowly add a solution of sodium nitrite in water, maintaining a low temperature.

  • Stir the mixture for a period to allow for the formation of the 5-nitroso intermediate, which often presents as a colored precipitate.

  • Filter the 5-nitroso-6-amino-4-thiouracil and wash it with cold water.

  • Suspend the moist nitroso compound in warm water.

  • Gradually add sodium dithionite to the suspension with stirring until the color of the nitroso compound is discharged, indicating its reduction.

  • Heat the mixture gently to ensure complete reaction, then cool it to room temperature.

  • Filter the resulting 5,6-Diamino-4-thiouracil, wash it thoroughly with water, and dry it under vacuum.

Experimental_Workflow Start Start: Ethyl Cyanoacetate + Thiourea Step1 Step 1: Condensation (Sodium Ethoxide, Ethanol, Reflux) Start->Step1 Intermediate1 6-Amino-4-thiouracil Step1->Intermediate1 Step2 Step 2: Nitrosation (Sodium Nitrite, Acetic Acid) Intermediate1->Step2 Intermediate2 5-Nitroso-6-amino-4-thiouracil Step2->Intermediate2 Step3 Step 3: Reduction (Sodium Dithionite) Intermediate2->Step3 Product Product: 5,6-Diamino-4-thiouracil Step3->Product

Caption: Experimental workflow for the synthesis of 5,6-Diamino-4-thiouracil.

Physicochemical Properties and Characterization

While specific experimental data for 5,6-Diamino-4-thiouracil is scarce in publicly available literature, its properties can be inferred from its structure and data from analogous compounds.

PropertyExpected Value/Characteristic
Molecular Formula C₄H₆N₄OS
Molecular Weight 158.18 g/mol
Appearance Likely a crystalline solid, potentially off-white to yellowish.
Solubility Expected to have some solubility in polar solvents like DMSO and DMF.
Spectroscopic Data
¹H NMRResonances corresponding to the two amino groups and the N-H protons of the pyrimidine ring.
¹³C NMRSignals for the four carbon atoms of the pyrimidine ring, including the thiocarbonyl carbon.
IR SpectroscopyCharacteristic peaks for N-H stretching (amino and amide), C=O stretching, and C=S stretching.
Mass SpectrometryA molecular ion peak corresponding to the molecular weight.

Applications and Future Directions

5,6-Diamino-4-thiouracil's primary role is as a versatile intermediate in organic synthesis. Its di-amino functionality allows for the construction of fused heterocyclic systems, making it a valuable precursor for:

  • Purine Analogues: The diaminopyrimidine core is a classic starting point for the synthesis of purines and their analogues, many of which exhibit significant biological activity as enzyme inhibitors or receptor ligands.

  • Pteridine Derivatives: Condensation reactions with dicarbonyl compounds can lead to the formation of pteridines, another class of biologically important heterocycles.

  • Medicinal Chemistry: The unique electronic properties conferred by the thiouracil moiety make it an attractive scaffold for the development of novel therapeutic agents, potentially in areas such as antiviral, antibacterial, and anticancer research.

Future research may focus on the development of more efficient and environmentally friendly synthetic routes to 5,6-Diamino-4-thiouracil and the exploration of its utility in the synthesis of novel bioactive compounds.

Conclusion

The discovery and history of 5,6-Diamino-4-thiouracil are deeply rooted in the foundational research of pyrimidine and thiouracil chemistry. While not marked by a singular breakthrough, its synthesis represents a logical progression in the quest for novel heterocyclic compounds. Its importance as a synthetic intermediate continues to be recognized in the field of medicinal chemistry, providing a gateway to a diverse range of potentially therapeutic molecules. This guide has provided a comprehensive overview of its historical context, a plausible and detailed synthetic pathway, and its anticipated physicochemical properties, serving as a valuable resource for researchers in the field.

References

  • Pharmaffiliates. 5,6-Diamino-4-thiouracil-13C2. (n.d.).
  • International Journal of Chemical Studies.
  • DNAmod. 5,6-diaminouracil. (2020).
  • Aly, A. A., Osman, E. M., Mostafa, S. M., Bedair, T. M., Abd-Elmonem, M., Sadek, K. U., & Mohamed, A. H. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15(46).
  • Sherman, W. R., & Taylor, E. C., Jr. (n.d.). Diaminouracil hydrochloride. Organic Syntheses.
  • Müller, C. E., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Molecules, 24(4), 670.
  • RSC Publishing. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025).
  • Blicke, F. F., & Godt, H. C., Jr. (1954). Reactions of 1,3-Dimethyl-5,6-diaminouracil. Journal of the American Chemical Society, 76(15), 3803–3805.
  • Google Patents. PROCESS FOR PRODUCTION OF 5,6-DIAMINOURACIL. (1982).
  • PubMed.
  • CymitQuimica. 5,6-Diaminouracil. (n.d.).
  • The Chemical Properties and Applications of 1,3-Diethyl-5,6-diaminouracil. (n.d.).
  • Frontiers in Microbiology. Discovery of Bacterial Deaminases That Convert 5-Fluoroisocytosine Into 5-Fluorouracil. (2019).
  • Fraisse, L., et al. (1993). Long-chain-substituted uric acid and 5,6-diaminouracil derivatives as novel agents against free radical processes: synthesis and in vitro activity. Journal of Medicinal Chemistry, 36(10), 1465-1472.
  • European Journal of Medicinal Chemistry.
  • Gangjee, A., et al. (2007). Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. Journal of Medicinal Chemistry, 50(19), 4646-4654.
  • PubChem. 5,6-Diaminouracil. (n.d.).
  • Google Patents.
  • Sigma-Aldrich. 5,6-DIAMINOURACIL. (n.d.).

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Technical Guide: Biological Potential & Synthetic Utility of 5,6-Diamino-4-Thiouracil Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5,6-Diamino-4-thiouracil (DATU) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its structural duality, featuring both a pyrimidine core and a reactive thiourea-like moiety, positions it as a critical precursor for thiazolo[5,4-d]pyrimidines and purine bioisosteres .

This guide analyzes the pharmacological versatility of DATU derivatives, specifically focusing on their transition from synthetic intermediates to potent agents in oncology (VEGFR-2/Eg5 inhibition) , virology (HCMV/VZV) , and neurology (Adenosine A2A antagonism) .

Part 1: Structural Pharmacophore & Synthetic Divergence

The biological potency of DATU derivatives stems from their ability to mimic naturally occurring purines (adenine, guanine) while introducing steric and electronic deviations that block enzymatic pathways.

The "Warhead" Concept

The DATU scaffold contains three reactive sites that allow for "divergent synthesis":

  • N-5/N-6 Amino Groups: Nucleophilic centers for ring closure.

  • C-4 Thiol Group: Allows for S-alkylation or sulfur-mediated cyclization (forming thiazole rings).

  • Pyrimidine Ring: Mimics the nucleobase, facilitating DNA/RNA polymerase interaction or receptor binding.

Synthetic Pathways

The most biologically active derivatives arise from cyclization reactions. The choice of reagents determines the final core structure:

  • Pathway A (Thiazolo-fusion): Reaction with aromatic aldehydes or carboxylic acids yields thiazolo[5,4-d]pyrimidines (Potent anticancer/adenosine antagonists).

  • Pathway B (Purine-fusion): Reaction with one-carbon donors (e.g., formic acid, triethyl orthoformate) yields 8-substituted purines or xanthines.

SyntheticDivergence DATU 5,6-Diamino-4-thiouracil (Core Scaffold) Aldehyde Ar-CHO / Oxidant (Microwave/Reflux) DATU->Aldehyde Cyclization Orthoester HC(OEt)3 / Acid DATU->Orthoester Condensation Thiazolo Thiazolo[5,4-d]pyrimidine (Kinase Inhibitor / A2A Antagonist) Aldehyde->Thiazolo Purine Purine-6-thione / Xanthine (Antimetabolite) Orthoester->Purine

Figure 1: Synthetic divergence of the DATU scaffold. Pathway selection dictates biological specificity.

Part 2: Primary Biological Domains

Oncology: Kinase Inhibition & Antimitotic Activity

Derivatives of DATU, particularly 7-amino-thiazolo[5,4-d]pyrimidines , have demonstrated micromolar to nanomolar potency against solid tumors (Gastric MGC-803, HGC-27).

  • Mechanism 1: VEGFR-2 Inhibition: Certain 2,5-disubstituted derivatives inhibit Vascular Endothelial Growth Factor Receptor-2, effectively starving tumors by blocking angiogenesis.

  • Mechanism 2: Eg5 Kinesin Inhibition: Eg5 is a motor protein essential for bipolar spindle formation during mitosis. DATU derivatives can bind to the Eg5 allosteric pocket, causing mitotic arrest (Monoastral phenotype) and subsequent apoptosis.

Neurology: Adenosine Receptor Antagonism

The structural similarity of thiazolo[5,4-d]pyrimidines to adenine allows them to bind with high affinity to Adenosine Receptors (ARs) .

  • Target: Human A2A Receptor (hA2A).[1]

  • Therapeutic Application: Parkinson’s Disease and Depression. Antagonism of A2A receptors in the striatum modulates dopaminergic signaling, improving motor symptoms and mood.

Virology: Nucleoside Antimetabolites

DATU derivatives act as "non-natural nucleosides."

  • Activity: Potent against Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV).

  • Mechanism: They are metabolized into triphosphates within the cell, where they inhibit viral DNA polymerase or cause chain termination during viral replication.[2]

Part 3: Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of Thiazolo[5,4-d]pyrimidines

Rationale: Microwave irradiation drastically reduces reaction time (from hours to minutes) and improves yield compared to classical thermal reflux.

Reagents:

  • 5,6-Diamino-4-thiouracil (1.0 eq)

  • Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)

  • Solvent: Ethanol or DMF

  • Catalyst: Catalytic amount of HCl or Iodine (oxidant)

Step-by-Step:

  • Preparation: In a microwave-safe vessel, dissolve 1 mmol of DATU and 1 mmol of the selected aldehyde in 5 mL of ethanol.

  • Activation: Add a catalytic amount of iodine (approx 10 mol%) to facilitate oxidative cyclization.

  • Irradiation: Irradiate at 120°C (300 W) for 10–15 minutes. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates.

  • Purification: Filter the precipitate. Wash with cold ethanol and recrystallize from DMF/Water to obtain the pure thiazolo[5,4-d]pyrimidine.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: To quantify the antiproliferative potential of the synthesized derivative against cancer cell lines (e.g., HeLa or MCF-7).

Step-by-Step:

  • Seeding: Seed cancer cells (e.g., 5 × 10³ cells/well) in 96-well plates and incubate for 24h at 37°C/5% CO2.

  • Treatment: Dissolve the DATU derivative in DMSO (stock). Prepare serial dilutions in culture medium. Add to wells (Final DMSO concentration < 0.1%).

  • Incubation: Incubate for 48–72 hours.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan.

  • Solubilization: Remove medium. Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

Part 4: Structure-Activity Relationship (SAR) Analysis

The following table summarizes how specific structural modifications to the DATU core influence biological activity, based on aggregated literature data.

Position (Core)ModificationEffect on ActivityPrimary Target
C-2 (Thiazole) Bulky Aryl Group (e.g., 4-Cl-Phenyl)Increases Hydrophobicity & PotencyVEGFR-2 / Eg5
C-2 (Thiazole) Heterocycle (e.g., Furan/Thiophene)Increases Adenosine Receptor AffinityhA2A Receptor
N-7 (Exocyclic) Free Amine (-NH2)Essential for H-bondingGeneral Binding
N-7 (Exocyclic) Acylation (-NHCOR)Decreases Potency (Steric Clash)Most Targets
C-5 (Pyrimidine) Methyl/Alkyl groupModulates SolubilityPharmacokinetics

Part 5: Mechanism of Action (Signaling Pathway)

The diagram below illustrates the dual-pathway mechanism where DATU derivatives (as Thiazolo-fusions) intervene in cancer cell proliferation.

MOA cluster_0 Angiogenesis Pathway cluster_1 Mitotic Pathway Compound DATU Derivative (Thiazolo[5,4-d]pyrimidine) VEGFR VEGFR-2 Receptor Compound->VEGFR Inhibits Eg5 Eg5 Kinesin Protein Compound->Eg5 Inhibits Signaling Downstream Signaling (RAF/MEK/ERK) VEGFR->Signaling Apoptosis Apoptosis / Tumor Stasis VEGFR->Apoptosis Lack of nutrients Angio Angiogenesis (Blood Vessel Formation) Signaling->Angio Spindle Bipolar Spindle Formation Eg5->Spindle Eg5->Apoptosis Mitotic Arrest Mitosis Cell Division Spindle->Mitosis

Figure 2: Dual mechanism of action targeting VEGFR-2 (angiogenesis) and Eg5 (mitosis).

References

  • Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Advances. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI Molecules. [Link]

  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors. Bioorganic & Medicinal Chemistry. [Link]

  • Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence. RSC Advances. [Link]

  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives as Potential Angiogenesis Inhibitors. Chemistry & Biodiversity. [Link]

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theoretical studies on 5,6-Diamino-4-thiouracil

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Studies of 5,6-Diamino-4-thiouracil

Abstract

5,6-Diamino-4-thiouracil (DATU), a derivative of the pyrimidine core, stands as a molecule of significant interest in the realms of medicinal chemistry and materials science. Its structural similarity to nucleic acid bases, combined with the reactive potential of its vicinal diamine and thiocarbonyl groups, makes it a versatile precursor for the synthesis of complex heterocyclic systems, including bioactive purine analogs and xanthine derivatives.[1][2] Furthermore, the presence of multiple heteroatoms suggests its potential as an effective corrosion inhibitor for metals in aggressive environments. This guide provides a comprehensive exploration of DATU through the lens of theoretical and computational chemistry. We delve into its fundamental structural characteristics, tautomeric equilibria, and electronic properties, elucidating how quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful predictive tool. By examining its frontier molecular orbitals, reactivity descriptors, and simulated spectroscopic profiles, we aim to provide researchers, scientists, and drug development professionals with a robust theoretical framework for understanding and harnessing the potential of this multifaceted molecule.

Molecular Architecture: Structure and Tautomeric Landscape

5,6-Diamino-4-thiouracil is an aminouracil derivative where the hydrogen atoms at the 5th and 6th positions of the uracil ring are substituted by amino groups, and the oxygen atom at the 4th position is replaced by sulfur.[3] This unique arrangement of functional groups—a thiocarbonyl (thione), a cyclic amide, and two exocyclic amino groups—gives rise to a complex tautomeric landscape. Tautomers are constitutional isomers of organic compounds that readily interconvert, and their relative stability can significantly influence the molecule's chemical reactivity and biological interactions.

Theoretical calculations are indispensable for evaluating the energetic favorability of different tautomeric forms. The substitution pattern on the uracil ring, particularly the positions of the amino groups, can influence through-space and through-bond interactions that may alter tautomeric preferences.[4] For DATU, the primary tautomeric possibilities involve proton shifts between the nitrogen, oxygen (at C2), and sulfur atoms, leading to thione-keto, thione-enol, thiol-keto, and thiol-enol forms. Determining the most stable tautomer under different conditions (e.g., gas phase vs. solvent) is a critical first step in any theoretical analysis, as it dictates the ground-state geometry used for all subsequent property calculations.

Caption: Potential tautomeric equilibria of 5,6-Diamino-4-thiouracil.

The Computational Scientist's Toolkit: A Protocol for Theoretical Analysis

To ensure robust and reproducible results, a standardized computational workflow is essential. Density Functional Theory (DFT) has proven to be a reliable method for studying uracil derivatives, offering a favorable balance between computational expense and accuracy.[5][6]

Experimental Protocol: DFT Calculation Workflow
  • Structure Generation & Pre-optimization:

    • Draw the 2D structure of the desired 5,6-Diamino-4-thiouracil tautomer using a molecular editor (e.g., GaussView, ChemDraw).

    • Perform an initial geometry optimization using a lower-level, faster method like molecular mechanics or a semi-empirical method to obtain a reasonable starting geometry. This step helps prevent the DFT calculation from starting in a high-energy, unrealistic conformation.

  • Method and Basis Set Selection:

    • Causality: The choice of method is critical. The B3LYP hybrid functional is widely used as it incorporates a portion of the exact Hartree-Fock exchange, providing a good description of electron correlation for many organic molecules.[7] The 6-311++G(d,p) basis set is selected for its robustness. The "++" indicates the addition of diffuse functions on heavy and hydrogen atoms, crucial for accurately describing lone pairs and hydrogen bonding. The "(d,p)" denotes polarization functions, which allow for non-spherical electron density distribution, essential for describing covalent bonds accurately.[5]

    • Software: Utilize a quantum chemistry software package such as Gaussian 09/16.[5]

  • Geometry Optimization:

    • Perform a full geometry optimization at the selected level of theory (e.g., B3LYP/6-311++G(d,p)). This process iteratively adjusts the molecular geometry to find the configuration with the minimum electronic energy on the potential energy surface.

  • Vibrational Frequency Analysis:

    • Self-Validation: Following optimization, a frequency calculation must be performed at the same level of theory.[5] The absence of imaginary frequencies confirms that the optimized structure is a true local minimum. If imaginary frequencies are present, they indicate a saddle point (a transition state), and the geometry must be perturbed and re-optimized.

  • Property Calculations:

    • Using the validated minimum-energy structure, perform single-point energy calculations to derive various electronic and spectroscopic properties. This includes:

      • Electronic Structure: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

      • Reactivity Descriptors: Ionization potential, electron affinity, hardness, etc.

      • Spectroscopy: IR/Raman frequencies and intensities, and UV-Visible electronic transitions via Time-Dependent DFT (TD-DFT).[8]

      • Charge Distribution: Molecular Electrostatic Potential (MEP) maps and atomic charges.

Caption: Standard workflow for DFT-based theoretical analysis.

Electronic Landscape and Chemical Reactivity

The electronic properties of DATU govern its reactivity. By analyzing the frontier molecular orbitals and derived quantum chemical descriptors, we can predict its behavior in chemical reactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are central to chemical reactivity theory. The HOMO energy (E_HOMO) correlates with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (E_LUMO) relates to its ability to accept electrons (electrophilicity).[7] The energy difference between them, the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO), is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[5][9] This property is particularly relevant for applications like corrosion inhibition, where electron transfer to a metal surface is a key step, and in drug design, where it can influence interactions with biological targets.

Global Reactivity Descriptors

From the HOMO and LUMO energies, a suite of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[7][10]

  • Ionization Potential (I ≈ -E_HOMO): The energy required to remove an electron.

  • Electron Affinity (A ≈ -E_LUMO): The energy released when an electron is added.

  • Electronegativity (χ = (I+A)/2): The ability of a molecule to attract electrons.

  • Chemical Hardness (η = (I-A)/2): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

  • Global Softness (S = 1/2η): The reciprocal of hardness, indicating higher reactivity.

  • Electrophilicity Index (ω = μ²/2η): A measure of the energy lowering of a system when it accepts electrons.

Table 1: Calculated Global Reactivity Descriptors (Illustrative) (Note: These are representative values for a uracil derivative calculated at the B3LYP level. Actual values for DATU would be determined via the protocol in Section 2.)

ParameterFormulaValue (eV)Interpretation
E_HOMO--6.50Electron-donating capability
E_LUMO--1.80Electron-accepting capability
Energy Gap (ΔE)E_LUMO - E_HOMO4.70High stability, moderate reactivity
Ionization Potential (I)-E_HOMO6.50Energy needed to lose an electron
Electron Affinity (A)-E_LUMO1.80Energy released gaining an electron
Electronegativity (χ)(I+A)/24.15Overall electron-attracting power
Chemical Hardness (η)(I-A)/22.35Resistance to charge transfer
Global Softness (S)1/2η0.21Propensity for chemical reaction
Molecular Electrostatic Potential (MEP)

The MEP map is a powerful visualization tool that illustrates the charge distribution across a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For DATU, MEP analysis would likely show negative potential around the sulfur atom of the thiocarbonyl group and the oxygen atom of the carbonyl group, identifying them as prime sites for electrophilic attack or hydrogen bond donation. Conversely, the hydrogen atoms of the amine and amide groups would exhibit positive potential, marking them as sites for nucleophilic attack or hydrogen bond acceptance.[5]

Simulated Spectroscopic Signatures

Computational methods allow for the a priori prediction of spectroscopic properties, which is invaluable for identifying and characterizing synthesized compounds.

Vibrational Spectroscopy (IR)

DFT calculations can accurately predict the vibrational frequencies of a molecule, corresponding to the peaks observed in an infrared (IR) spectrum.[10] By analyzing the atomic motions associated with each calculated frequency, specific vibrational modes can be assigned. For DATU, key expected vibrations include:

  • N-H stretching from the amide and amine groups (typically 3300-3500 cm⁻¹).

  • C=O stretching from the carbonyl group (around 1650-1700 cm⁻¹).

  • C=S stretching from the thiocarbonyl group (a weaker band, often mixed with other modes, around 1000-1250 cm⁻¹).

  • N-H bending and ring deformation modes in the fingerprint region.

Theoretical spectra are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for systematic errors arising from the harmonic approximation and basis set incompleteness, improving the agreement with experimental data.[10][11]

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) is the method of choice for simulating UV-Visible absorption spectra.[8] It calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λ_max) and the nature of the transitions, typically π→π* and n→π*. For thiouracil derivatives, the replacement of oxygen with sulfur generally leads to a red-shift (longer wavelength) in the absorption bands.[8] The absorption spectrum of 4-thiouracil is characterized by a strong band in the UVA region (~330 nm).[8] TD-DFT calculations for DATU would predict its specific absorption maxima and help interpret its photophysical properties.

Applications Guided by Theory

Theoretical insights directly inform the practical application of 5,6-Diamino-4-thiouracil.

  • Precursor in Medicinal Chemistry: DATU is a key building block for synthesizing 8-substituted xanthines, which are privileged structures in medicinal chemistry with applications as adenosine receptor antagonists.[1] The vicinal diamine functionality allows for condensation reactions to form new heterocyclic rings.[1] Theoretical analysis of the MEP and atomic charges on the nitrogen atoms can predict the regioselectivity of these reactions, guiding synthetic strategies to obtain the desired product with higher yield.[1]

  • Corrosion Inhibition: The efficacy of an organic molecule as a corrosion inhibitor is strongly linked to its ability to adsorb onto a metal surface and form a protective barrier.[12] Quantum chemical parameters provide a direct link to this ability. A high E_HOMO value indicates a strong tendency to donate electrons to the vacant d-orbitals of metals like iron, while a low E_LUMO suggests the ability to accept electrons from the metal, creating strong chemical bonds. The multiple heteroatoms (N, S, O) in DATU act as active adsorption centers, and DFT calculations can quantify their individual contributions to the adsorption process, helping to rationalize and predict its performance as a corrosion inhibitor.[12][13]

Conclusion

The theoretical study of 5,6-Diamino-4-thiouracil provides a profound understanding of its intrinsic properties, from its stable tautomeric forms to its electronic structure and reactivity. Computational tools like DFT and TD-DFT not only allow for the prediction of spectroscopic signatures but also offer a quantitative basis for understanding its potential in diverse applications. By calculating and interpreting parameters such as the HOMO-LUMO gap, global reactivity descriptors, and molecular electrostatic potential, researchers can make informed predictions about the molecule's behavior, guiding synthetic efforts in drug discovery and the rational design of new materials for applications like corrosion protection. This in-depth theoretical guide serves as a foundational resource, demonstrating the synergistic relationship between computational chemistry and experimental science in unlocking the full potential of complex organic molecules.

References

  • Material Science Research India. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 76726, 5,6-Diaminouracil. [Link]

  • Raczyńska, E. D., et al. (2019). Intramolecular Interactions in Derivatives of Uracil Tautomers. Molecules, 24(15), 2779. [Link]

  • Rode, N., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Molecules, 24(4), 743. [Link]

  • AIMS Press. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. [Link]

  • Singh, A., et al. (2022). A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO, MEPs/ESPs and thermodynamic properties. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 267, 120531. [Link]

  • Martinez-Fernandez, L., et al. (2024). Quantum-Chemistry Study of the Photophysical Properties of 4-Thiouracil and Comparisons with 2-Thiouracil. The Journal of Physical Chemistry A, 128(13), 2637–2647. [Link]

  • Al-Ostath, A., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14(39), 28243-28263. [Link]

  • Mandhapati, A. R., et al. (2017). Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. Bioconjugate Chemistry, 28(7), 1956–1966. [Link]

  • Alkorta, I., et al. (2021). Biomolecules of 2-Thiouracil, 4-Thiouracil and 2,4-Dithiouracil: A DFT Study of the Hydration, Molecular Docking and Effect in DNA:RNA Microhelixes. International Journal of Molecular Sciences, 22(19), 10398. [Link]

  • ACS Publications. (2024). Quantum-Chemistry Study of the Photophysical Properties of 4-Thiouracil and Comparisons with 2-Thiouracil. [Link]

  • ResearchGate. (2018). A review of amino acids used as corrosion inhibitors on iron metal/alloys in aggressive environments. [Link]

  • OUCI. (2022). A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO, MEPs/ESPs and thermodynamic properties. [Link]

  • R. Benny Gerber Research Group - HUJI OpenScholar. (2012). Anharmonic vibrational frequency calculations of 5,6-dihydrouracil and its complex with water: testing improved semiempirical potentials for biological molecules. [Link]

  • RSC Publishing. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. [Link]

  • MDPI. (2024). Assessment of the Amino Acid L-Histidine as a Corrosion Inhibitor for a 1018 Carbon Steel in Aqueous Sodium Chloride Solution. [Link]

  • ResearchGate. (2015). The Quantum Chemical Calculations of Some Thiazole Derivatives. [Link]

  • ResearchGate. (2023). The Study of 2, 4-Diamino-6-methly-1, 3, 5-triazine on the Corrosion Inhibition of Mild Steel in The Hydrochloric Acid Medium: Integrated Theoretical and Experimental Investigations. [Link]

  • ResearchGate. (2005). Vibrational spectra of 5,6-dihydrouracil. An experimental matrix isolation, solid state and theoretical study. [Link]

  • Al-Baghdadi, S. B., et al. (2023). Insight into the corrosion mitigation performance of three novel benzimidazole derivatives of amino acids for carbon steel (X56) in 1 M HCl solution. Scientific Reports, 13(1), 6825. [Link]

Sources

photophysical properties of thiouracil analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The substitution of oxygen with sulfur in uracil creates thiouracil analogs—specifically 2-thiouracil (2-TU), 4-thiouracil (4-TU), and 2,4-dithiouracil (2,4-DTU)—which exhibit photophysical properties radically different from their canonical parent. While native DNA bases possess ultrafast internal conversion mechanisms to protect against UV damage, thiouracils act as "photochemical sponges," absorbing UVA radiation and efficiently populating long-lived triplet states via intersystem crossing (ISC).

This guide dissects the electronic structure, excited-state dynamics, and experimental characterization of these analogs.[1][2] It provides actionable protocols for measuring quantum yields and highlights the structure-activity relationships (SAR) that dictate their utility in Photodynamic Therapy (PDT) and RNA-protein crosslinking.

Fundamental Photophysics

Electronic Structure and The Heavy Atom Effect

The core driver of thiouracil photophysics is the Heavy Atom Effect introduced by sulfur. The increased spin-orbit coupling (SOC) constant of sulfur (


) compared to oxygen (

) breaks the spin selection rules, facilitating rapid ISC from the singlet (

) to the triplet (

) manifold.
  • Absorption Shift: Thionation stabilizes the

    
     orbitals and destabilizes the 
    
    
    
    orbitals (due to sulfur's lower ionization potential). This results in a bathochromic (red) shift of the absorption maximum (
    
    
    ) into the UVA region (300–360 nm), a critical feature for therapeutic applications where tissue penetration is required.
  • Excited State Ordering: Unlike uracil, where the bright

    
     state relaxes rapidly to the ground state, thiouracils possess low-lying 
    
    
    
    singlet and triplet states. The proximity of
    
    
    and
    
    
    /
    
    
    manifolds creates efficient pathways for non-radiative decay into the triplet state.
Tautomerism

Thiouracils exist in equilibrium between thione (keto-like) and thiol (enol-like) forms.

  • Dominant Form: In aqueous solution and polar solvents, the thione form dominates and is responsible for the high triplet yields.

  • Impact: The thiol form, if populated (e.g., at high pH), typically exhibits different fluorescence lifetimes and lower ISC efficiency, potentially confounding experimental data if pH is not strictly controlled.

Jablonski Diagram: The Thio-Relaxation Pathway

The following diagram illustrates the ultrafast relaxation cascade characteristic of 4-thiouracil. Note the "Dark State" intermediate (


) acting as a gateway to the Triplet manifold.

Jablonski S0 Ground State (S0) S2 S2 (ππ*) Bright State S0->S2  hν (UVA Excitation) S1 S1 (nπ*) Gateway State S2->S1  Internal Conversion (<100 fs) T1 Triplet State (T1) Reactive Species S1->T1  Intersystem Crossing (High SOC) T1->S0  Phosphorescence / ISC SingletO2 Singlet Oxygen (¹O₂) T1->SingletO2  Energy Transfer (+³O₂)

Figure 1: Simplified Jablonski diagram for 4-thiouracil showing the dominant relaxation pathway via the S1(nπ*) gateway state to the reactive Triplet T1 state.

Structural Activity Relationships (SAR)

The position of the sulfur substitution dramatically alters the fate of the excited state.[2]

Property2-Thiouracil (2-TU)4-Thiouracil (4-TU)2,4-Dithiouracil (2,4-DTU)

(Water)
~275 nm (UVB)~330 nm (UVA)~360 nm (UVA)
Triplet Yield (

)
High (~0.[3][4][5]80)Near Unity (~0.90 - 1.0)High (~0.90)
Triplet Lifetime (

)
Short (~50–200 ps)Long (~0.2 – 1.0

s)
Variable
Singlet Oxygen Yield (

)
Moderate (~0.2 - 0.3)High (~0.50) Moderate
Primary Application Mechanistic StudiesPDT / Crosslinking Red-shifted Probes

Key Insight: While 2-TU has a high triplet yield, its triplet state is relatively short-lived, limiting the time window for diffusional collision with molecular oxygen. 4-TU is the superior photosensitizer because its triplet state lives long enough to efficiently transfer energy to ground-state oxygen (


), generating cytotoxic singlet oxygen (

).

Experimental Protocols

To validate these properties, we employ two primary workflows: Transient Absorption (for kinetics) and Chemical Trapping (for quantum yields).

Protocol A: Singlet Oxygen Quantum Yield ( ) Determination

Method: Chemical Trapping using 1,3-Diphenylisobenzofuran (DPBF) or water-soluble anthracene derivatives.

Principle: The probe (DPBF) reacts specifically with


, causing a decrease in its absorbance. The rate of bleaching is proportional to 

.

Workflow Diagram:

SingletOxygenProtocol Prep 1. Sample Preparation (Optically matched Abs ~0.1 @ λ_ex) Trap 3. Add Trap (DPBF) (Final Conc ~50 μM) Prep->Trap Ref 2. Reference Standard (Rose Bengal or Ru(bpy)₃) Ref->Trap Irrad 4. Irradiation (LED/Laser) (Measure Abs spectra every 10s) Trap->Irrad Plot 5. Data Plotting ln(A0/A) vs Irradiation Time Irrad->Plot Calc 6. Calculation Φ_sample = Φ_ref * (Slope_sample / Slope_ref) Plot->Calc

Figure 2: Workflow for comparative Singlet Oxygen Quantum Yield determination.

Step-by-Step Methodology:

  • Solvent Selection: Use Acetonitrile (ACN) or Ethanol. Avoid water if using DPBF (insoluble/unstable). For aqueous studies, use 9,10-anthracenediyl-bis(methylene)dimalonic acid (ABDA).

  • Optical Matching: Prepare the Thiouracil sample and a Reference standard (e.g., Rose Bengal,

    
     in MeOH). Adjust concentrations so both have identical Absorbance (approx 0.05 - 0.1)  at the irradiation wavelength.
    
    • Why? This ensures both samples absorb the same number of photons, eliminating geometry/intensity corrections.

  • Trap Addition: Add the scavenger (DPBF) to both cuvettes. The trap absorbance at its max (~410 nm) should be ~1.0.

  • Irradiation: Irradiate with a monochromatic source (e.g., 355 nm laser or calibrated LED).

  • Data Acquisition: Monitor the decrease in Trap Absorbance (410 nm) vs. time. Stop before conversion exceeds 20% to avoid inner-filter effects by the product.

  • Calculation: Plot

    
     vs. time. The slope (
    
    
    
    ) represents the photosensitization rate.
    
    
Protocol B: Transient Absorption Spectroscopy (TAS)

Purpose: Direct observation of the Triplet State lifetime and ISC kinetics.

  • Pump-Probe Setup: Use a femtosecond laser system.

    • Pump: 266 nm or 330 nm (excites the Thiouracil).

    • Probe: White light continuum (350–700 nm).

  • Environment: Flow cell system to prevent photodegradation of the sample (thiouracils are photolabile).

  • Signal Interpretation:

    • Early Time (< 1 ps): Decay of Stimulated Emission (SE) or Excited State Absorption (ESA) of

      
      .
      
    • Late Time (> 100 ps): Rise of a broad, long-lived absorption band characteristic of the

      
       state.
      
    • Decay Fitting: Fit the long-lived transient signal to a mono-exponential decay to extract

      
      .
      

Applications in Drug Development

Photodynamic Therapy (PDT)

4-Thiouracil is a potent Type II photosensitizer.

  • Mechanism: Upon UVA irradiation, 4-TU generates

    
    , which oxidizes guanine residues in DNA and damages cell membranes.
    
  • Advantage: Its small size allows incorporation into synthetic RNA/DNA oligomers, enabling sequence-specific PDT . The oligonucleotide guides the drug to the target gene, and UVA light triggers the localized destruction.

Photo-Crosslinking (CLIP/PAR-CLIP)

Thiouracils are standard tools in transcriptomics (e.g., PAR-CLIP).

  • Mechanism: The long-lived triplet state reacts with aromatic amino acids (Phe, Tyr, Trp) in RNA-binding proteins.

  • Protocol Insight: Use 365 nm UV light. The covalent bond formed allows for stringent purification of RNA-protein complexes, reducing background noise in mass spectrometry analysis.

References

  • Reichardt, C., et al. (2024). "Quantum-Chemistry Study of the Photophysical Properties of 4-Thiouracil and Comparisons with 2-Thiouracil." The Journal of Physical Chemistry A. Link

  • Pollum, M., et al. (2016). "Intersystem Crossing Pathways in the Noncanonical Nucleobase 2-Thiouracil: A Time-Dependent Picture." The Journal of Physical Chemistry Letters. Link

  • Robinson, M. S., et al. (2022). "Ultrafast photo-ion probing of the relaxation dynamics in 2-thiouracil." Journal of Chemical Physics. Link[6]

  • Crespo-Hernández, C. E., et al. (2004). "Ultrafast Excited-State Dynamics of Thio-Substituted DNA/RNA Bases." Chemical Reviews. Link

  • Nonell, S., et al. (2020).[7] "Singlet Oxygen Quantum Yield Determination Using Chemical Acceptors." Methods in Molecular Biology. Link

Sources

Technical Guide: Principles of Photocrosslinking with Thiouracils (PAR-CLIP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mechanistic and operational principles of Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) . Unlike conventional UV-C (254 nm) crosslinking, which relies on the low-efficiency intrinsic photoreactivity of nucleobases, PAR-CLIP utilizes 4-thiouridine (4sU) or 6-thioguanosine (6sG) as metabolic labels. These analogs incorporate into nascent RNA and, upon irradiation with UV-A (365 nm), form high-yield covalent bonds with interacting RNA-binding proteins (RBPs).[1]

The defining advantage of this methodology is the generation of a diagnostic T-to-C transition (for 4sU) in the resulting sequencing data, enabling transcriptome-wide binding site mapping at single-nucleotide resolution.

Part 1: Mechanistic Foundations

The Photophysics of 4-Thiouridine

The core of this technology lies in the substitution of the oxygen atom at the C4 position of uridine with a sulfur atom. This single atomic change alters the electronic structure of the nucleobase, shifting its absorption maximum from ~260 nm (Uridine) to ~330–340 nm (4-Thiouridine) .

When irradiated with 365 nm light, 4sU undergoes the following photochemical cascade:

  • Excitation: The ground state 4sU absorbs a photon, entering an excited singlet state (

    
    ).
    
  • Intersystem Crossing: The heavy sulfur atom facilitates efficient intersystem crossing to a long-lived triplet state (

    
    ).
    
  • Crosslinking: This reactive triplet state interacts with electron-rich moieties—specifically the aromatic rings of Phenylalanine, Tyrosine, and Tryptophan —in the interacting protein, forming a stable covalent crosslink.

Mechanistic Pathway Diagram

The following diagram illustrates the photochemical pathway and the subsequent "T-to-C" conversion event during reverse transcription.

PhotocrosslinkingMechanism Substrate Nascent RNA (containing 4sU) Excitation UV-A Irradiation (365 nm) Substrate->Excitation Absorption State Excited Triplet State (Reactive Sulfur) Excitation->State Intersystem Crossing Crosslink Covalent Adduct (RNA-Protein Complex) State->Crosslink Reacts with Phe/Tyr/Trp RT_Event Reverse Transcription Crosslink->RT_Event Proteinase K Digestion Readout cDNA Mutation (T -> C Transition) RT_Event->Readout RT Misreading

Caption: Photochemical cascade of 4sU crosslinking and the downstream generation of the diagnostic mutation.

Part 2: Metabolic Labeling & Toxicity Management

Dosage vs. Toxicity

Successful PAR-CLIP requires a "Goldilocks" concentration of 4sU: high enough to ensure sufficient incorporation for crosslinking, but low enough to avoid cellular toxicity.

  • Mechanism of Toxicity: High levels of 4sU can inhibit rRNA synthesis, leading to nucleolar stress and potential apoptosis.

  • Standard Concentration: 100 µM to 500 µM is typical for short labeling periods (1–16 hours) in robust cell lines (e.g., HEK293).

  • Sensitive Cells: For primary cells or long-term labeling (pulse-chase), concentrations should be reduced to 10–50 µM.

Comparative Analysis: 254 nm vs. 365 nm Crosslinking
FeatureStandard CLIP (254 nm)PAR-CLIP (4sU + 365 nm)
Crosslinking Efficiency Low (< 1-5%)High (Enhanced by sulfur reactivity)
Specificity Crosslinks all bases (U bias)Specific to incorporated 4sU
Damage High DNA/Protein damageMinimal damage (UV-A is less energetic)
Resolution Cluster analysis (approximate)Single nucleotide (T-to-C mutation)
Requirement None (endogenous RNA)Metabolic labeling (requires uptake)

Part 3: The PAR-CLIP Workflow

The experimental workflow is rigorous. The use of RNase T1 is specific; unlike RNase A (which cleaves at C and U), RNase T1 cleaves only after Guanosine (G). This preserves the 4sU residues (which mimic U) within the protected fragments.

Experimental Logic Diagram

PARCLIP_Workflow CellCulture Cell Culture + 4sU (100-500µM) Irradiation UV Crosslinking (365nm, 150-300 mJ/cm²) CellCulture->Irradiation Lysis Cell Lysis Irradiation->Lysis RNase Partial RNase T1 Digestion (Fragment to ~50nt) Lysis->RNase IP Immunoprecipitation (RBP-specific Antibody) RNase->IP Cleanup 2nd RNase T1 & Dephosphorylation IP->Cleanup Linker 3' Adapter Ligation (On-bead) Cleanup->Linker Purification SDS-PAGE & RNA Recovery Linker->Purification Library cDNA Library Prep (RT -> PCR) Purification->Library

Caption: Step-by-step PAR-CLIP experimental workflow from metabolic labeling to library preparation.[1][2][3][4][5][6]

Part 4: Validated Experimental Protocol

Disclaimer: This protocol assumes work with HEK293 cells. Adjustments are required for other cell types.

Phase 1: Labeling and Crosslinking
  • Seed Cells: Expand cells to 70-80% confluency in 15cm dishes.

  • Labeling: Add 4-thiouridine (4sU) to the media to a final concentration of 100 µM . Incubate for 14–16 hours.

    • Control: Prepare non-labeled cells to assess background.

  • Washing: Aspirate media.[7] Wash cells gently with ice-cold PBS to remove free 4sU.

  • Irradiation (Critical Step):

    • Place dishes on a tray of ice .

    • Remove lids (plastic blocks UV).

    • Irradiate at 365 nm with an energy dose of 0.15 J/cm² (approx. 1500 mJ/cm² total, but verify specific crosslinker calibration).

  • Harvest: Scrape cells in PBS, pellet at 500xg, and snap-freeze or proceed to lysis.

Phase 2: Immunoprecipitation (IP)
  • Lysis: Resuspend pellet in NP-40 Lysis Buffer (50 mM HEPES pH 7.5, 150 mM KCl, 0.5% NP-40, 0.5 mM DTT, Protease Inhibitors). Incubate 10 min on ice.

  • Clarification: Centrifuge at 13,000xg for 15 min at 4°C. Collect supernatant.

  • RNase T1 Digestion (Partial): Add RNase T1 (1 U/µL final) to lysate. Incubate 15 min at 22°C. Note: This trims RNA tails down to the RBP footprint.

  • IP: Add magnetic beads coupled with RBP-specific antibody. Rotate 1-2 hours at 4°C.

  • Wash: Stringent washing (High Salt Buffer: 500 mM KCl) is crucial to remove non-covalent background binders.

Phase 3: Library Prep & Analysis
  • On-Bead Ligation: Ligate 3' and 5' adapters to the RNA while still bound to the beads/protein.

  • Elution: Digest protein with Proteinase K. Extract RNA (Phenol/Chloroform).

  • Reverse Transcription: Use a standard RT protocol.

    • Mechanism:[2][8] The RT enzyme encounters the crosslinked 4sU.[1] It preferentially incorporates Guanosine (G) opposite the crosslink. In the final cDNA read, this appears as a T-to-C mutation relative to the reference genome.

  • Bioinformatics: Map reads to the genome.[9] Filter for clusters containing a high frequency of T-to-C transitions. This validates that the RNA was physically crosslinked to the protein.

References

  • Hafner, M., et al. (2010). Transcriptome-wide identification of RNA-binding protein and microRNA target sites by PAR-CLIP.[5][10][11] Cell, 141(1), 129-141.[10][11] [Link]

  • Ascano, M., et al. (2012). Identification of RNA-protein interaction networks using PAR-CLIP. Wiley Interdisciplinary Reviews: RNA, 3(2), 159-177. [Link]

  • Spitzer, J., et al. (2014). PAR-CLIP (Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation): a step-by-step protocol to the transcriptome-wide identification of binding sites of RNA-binding proteins. Methods in Molecular Biology, 1093, 49-82. [Link]

  • Burger, K., et al. (2013). 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response. RNA Biology, 10(10), 1623-1630. [Link]

Sources

exploring the reactivity of the amino groups in 5,6-diaminouracils

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Janus" Face of Pyrimidine Intermediates

5,6-Diaminouracils (DAUs) are the foundational "chassis" for two of the most biologically significant heterocyclic classes: purines (specifically xanthines) and pteridines . For the medicinal chemist, the utility of DAUs lies in the distinct electronic asymmetry between the amino groups at positions 5 and 6.

This guide moves beyond basic synthesis to explore the why and how of manipulating this scaffold. We will dissect the nucleophilic hierarchy that governs regioselectivity, detail modern protocols for scaffold divergence, and provide field-proven techniques for handling these oxidation-prone intermediates.

The Electronic Landscape: Why Position 5 Dominates

To control the chemistry of 5,6-diaminouracil, one must understand that the two amino groups are chemically distinct species, despite appearing identical in a 2D sketch.

The Nucleophilicity Gradient
  • The 6-Amino Group (Deactivated): This amine is structurally analogous to a vinylogous amide. Its lone pair is heavily delocalized into the adjacent carbonyl at C4 and the pyrimidine ring system. Consequently, it behaves as a poor nucleophile .

  • The 5-Amino Group (Activated): Located on an electron-rich enamine-like carbon (C5), this amine retains significant electron density. It is the primary nucleophile in the system, reacting with electrophiles (acyl chlorides, activated esters, aldehydes) orders of magnitude faster than the 6-amino group.

Implication for Synthesis: In competitive acylation reactions, the 5-amino group reacts first . This regioselectivity is the cornerstone of the Traube purine synthesis and modern xanthine derivatization.

Visualization of Reactivity Flow

The following diagram illustrates the divergent pathways dictated by this electronic bias.

ReactivityLandscape DAU 5,6-Diaminouracil (Scaffold) N5 5-NH2 (High Nucleophilicity) DAU->N5 Primary Attack N6 6-NH2 (Low Nucleophilicity) DAU->N6 Secondary Closure Xanthine Xanthines/Purines (C1 Insertion) N5->Xanthine + R-COOH / COMU (Amide Formation) Pteridine Pteridines/Lumazines (C2 Insertion) N5->Pteridine + 1,2-Dicarbonyl (Schiff Base) N6->Xanthine Dehydration N6->Pteridine Condensation

Figure 1: The divergent reactivity profile of 5,6-diaminouracil. The 5-NH2 acts as the kinetic gatekeeper for downstream cyclizations.

Pathway A: Synthesis of Xanthines (The Traube Protocol)

The synthesis of xanthines (e.g., theophylline analogs) relies on inserting a single carbon (C1 unit) between the two amines.

The Mechanism[1]
  • Acylation: An electrophile (formic acid, carboxylic acid) attacks the highly nucleophilic 5-NH2, forming a stable 5-carboxamido-6-aminouracil intermediate.

  • Cyclization: Under basic or thermal conditions, the 6-NH2 (now positioned proximally to the new carbonyl) attacks the amide carbonyl, closing the imidazole ring via dehydration.

High-Yield Protocol: COMU-Mediated Coupling

Traditional methods using acid chlorides often lead to bis-acylation or complex mixtures. The modern approach uses COMU (a uronium-based coupling reagent) to ensure strict regioselectivity at N5 [1].

Reagents:

  • 5,6-Diamino-1,3-dimethyluracil (or analog)[1][2]

  • Carboxylic Acid (R-COOH)

  • COMU (Coupling Reagent)[2][3][4]

  • DIPEA (Base)[2]

  • DMF (Solvent)[2]

Step-by-Step Protocol:

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) and COMU (1.1 equiv) in a minimum volume of DMF. Stir for 5 minutes to activate the acid.

  • Addition: Add a solution of 5,6-diaminouracil (1.1 equiv) and DIPEA (2.0 equiv) in DMF dropwise to the activated acid mixture.

  • Reaction: Stir at room temperature. The reaction is remarkably fast; the N5-acylated product often precipitates within 5–10 minutes .

  • Isolation: Add water to the reaction mixture. Filter the precipitate, wash with water/ethanol, and dry.

  • Cyclization (Ring Closure): Suspend the isolated amide intermediate in 10% aqueous NaOH or 2M HCl and reflux for 30–60 minutes to effect ring closure to the xanthine.

Why this works: COMU activates the acid to a reactive ester that is "soft" enough to discriminate between the highly nucleophilic 5-NH2 and the deactivated 6-NH2, preventing over-reaction.

Pathway B: Synthesis of Pteridines (The Timmis Protocol)

Pteridines and lumazines are formed by condensing DAUs with 1,2-dicarbonyl compounds (C2 units). This is the route to folate analogs and potential antibiotics.

Regioselectivity Challenges

Unlike the xanthine synthesis, condensation with unsymmetrical 1,2-dicarbonyls (e.g., methylglyoxal) can yield two regioisomers (6-methyl vs 7-methyl pteridines).

  • Mechanism: The reaction proceeds via an initial Schiff base formation. Since the 5-NH2 is more nucleophilic, it typically attacks the more electrophilic carbonyl of the dicarbonyl species first.

  • Control: Regiochemistry is heavily pH-dependent. In neutral/acidic conditions, the 5-NH2 attacks the ketone; in basic conditions, tautomerization shifts can alter the outcome.

Representative Protocol: Lumazine Synthesis

Reagents:

  • 5,6-Diaminouracil sulfate

  • Glyoxal (40% aq. solution) or Benzil

  • Water/Ethanol mixture[5]

Protocol:

  • Suspend 5,6-diaminouracil sulfate in water heated to 80°C.

  • Add sodium acetate to buffer the solution to pH ~5.

  • Add the 1,2-dicarbonyl compound (1.2 equiv) dropwise.

  • Reflux for 2–4 hours. The solution will typically turn yellow/orange (characteristic of pteridines).

  • Cool to 4°C. The pteridine/lumazine product will precipitate.

Technical Mastery: Handling & Stability

5,6-Diaminouracils are notoriously unstable in their free base form, rapidly oxidizing to form purple/blue radical species (often referred to as "uramil" oxidation products) upon exposure to air [2].

The "Freshness" Imperative

Never store the free base. Always store DAUs as their hydrochloride or sulfate salts . The protonation of the amines reduces their electron density, significantly retarding oxidation.

In Situ Generation (The Gold Standard)

For critical applications, generate the diamine immediately prior to use from the stable 5-nitroso or 5-nitro precursor.

Protocol (Sodium Dithionite Reduction):

  • Suspend 6-amino-5-nitrosouracil in water at 50°C.

  • Add solid sodium dithionite (

    
    ) portion-wise until the characteristic red/violet color of the nitroso compound disappears and the suspension becomes tan/white.
    
  • Do not isolate. Immediately add the cyclization partner (e.g., formic acid or glyoxal) to the reaction vessel.

    • Note: This "one-pot" method prevents the isolation of the air-sensitive diamine and maximizes yield.

Troubleshooting Table
ProblemObservationRoot CauseSolution
Purple/Blue Color Reaction mixture turns dark immediately.Oxidation of 5-NH2 to radical/diazenyl species.Degas solvents with

. Add reducing agent (bisulfite).
Low Yield (Xanthine) Mixture of products or starting material.Poor activation of acid; N6 interference.Switch to COMU coupling; ensure 5-NH2 is free (not protonated) during addition.
Regioisomer Mix (Pteridine) Double spots on TLC.Lack of pH control during condensation.Buffer the reaction. 5-NH2 attacks the most electrophilic carbonyl first.

References

  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines.

    • Source: Frontiers in Chemistry / PubMed Central
    • Context: Defines the regioselective acyl
    • URL:[Link]

  • Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU).

    • Source: PLOS ONE
    • Context: detailed protocols for handling unstable 5,6-diaminouracil deriv
    • URL:[Link]

  • Traube Purine Synthesis.

    • Source: Comprehensive Organic Name Reactions and Reagents
    • Context: Classical mechanism and background of the C1 insertion p
    • URL:[Link]

Sources

Methodological & Application

experimental protocol for synthesizing 8-substituted xanthines from 5,6-Diamino-4-thiouracil

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the synthesis of 8-substituted xanthine derivatives starting from 5,6-diamino-4-thiouracil . While the classic Traube purine synthesis often utilizes 5,6-diaminouracil (dione), the use of the 4-thio analog offers a distinct strategic advantage: the resulting 6-thioxanthine scaffold is a versatile pharmacophore found in adenosine receptor antagonists and antimetabolites (e.g., 6-mercaptopurine derivatives). Furthermore, the sulfur moiety serves as a "chemical handle" for subsequent S-alkylation or can be hydrolyzed to yield the classic xanthine (dione) core.

This guide prioritizes two methodologies:

  • Oxidative Cyclization (Aldehyde Route): Best for exploring diverse C8-substituents (aryl, heteroaryl) in discovery chemistry.

  • Thermal Condensation (Carboxylic Acid Route): Best for stable alkyl substituents and scale-up.

Reaction Pathway & Logic

The synthesis relies on the condensation of the 5-amino group with an electrophile (aldehyde or carboxylic acid), followed by ring closure (dehydration or oxidative cyclization) to form the imidazole ring fused to the pyrimidine core.

Nomenclature Note:

  • Starting Material: 5,6-diamino-4-thiouracil (often tautomeric with 5,6-diamino-2-hydroxy-4-mercaptopyrimidine).

  • Direct Product: 8-Substituted-6-thioxanthine (also known as 2-hydroxy-6-mercaptopurine derivatives).

  • Hydrolysis Product: 8-Substituted Xanthine (2,6-dione).

Pathway Visualization

TraubeSynthesis SM 5,6-Diamino-4-thiouracil Imine Intermediate: Schiff Base (Imine) SM->Imine Condensation (MeOH/Reflux) Amide Intermediate: Amide SM->Amide Coupling (EDC or POCl3) Aldehyde Reagent A: Aldehyde (R-CHO) Aldehyde->Imine Acid Reagent B: Carboxylic Acid (R-COOH) Acid->Amide ThioX Target 1: 8-Substituted-6-Thioxanthine Imine->ThioX Oxidative Cyclization (FeCl3 or I2) Amide->ThioX Base Cyclization (NaOH/Heat) Xanthine Target 2: 8-Substituted Xanthine ThioX->Xanthine Desulfurization (ClCH2COOH/H2O)

Figure 1: Divergent synthetic pathways from 5,6-diamino-4-thiouracil to thioxanthine and xanthine targets.

Pre-Synthesis Checklist & Safety

Critical Material Handling:

  • 5,6-Diamino-4-thiouracil Stability: This diamine is highly susceptible to oxidation. It typically appears as a pale yellow solid. If the material has turned dark violet or blue , it has oxidized (forming dipyrimidines or azines) and must be recrystallized or reduced (using sodium dithionite) before use.

  • Thiol Odor: All reactions involving the 4-thio derivative must be performed in a fume hood. The sulfur byproducts can be potent.

Reagents:

  • Oxidant (Method A): Ferric Chloride (

    
    ) or Iodine (
    
    
    
    ).
  • Coupling Agent (Method B): EDC

    
    HCl or COMU (greener alternative to POCl3).
    
  • Desulfurization (Optional): Chloroacetic acid (

    
    ).
    

Protocol A: Oxidative Cyclization (Aldehyde Route)

Recommended for: Aryl or Heteroaryl substituents at C8. Mild conditions.

Mechanism: Formation of a Schiff base (imine) followed by radical-mediated oxidative ring closure.

Step-by-Step Methodology:
  • Schiff Base Formation:

    • Dissolve 5,6-diamino-4-thiouracil (1.0 equiv, e.g., 5 mmol) in anhydrous methanol or ethanol (20 mL).

    • Add the appropriate aldehyde (1.1 equiv).

    • Note: If the aldehyde is acid-sensitive, add a catalytic amount of acetic acid (2-3 drops).

    • Reflux the mixture for 2–4 hours under Nitrogen (

      
      ).
      
    • Monitor: TLC (System: DCM:MeOH 9:1). The starting diamine spot should disappear, replaced by a less polar imine spot.

    • Isolation: Cool to room temperature. The Schiff base often precipitates. Filter and wash with cold ethanol. If no precipitate, proceed to step 2 directly (one-pot).

  • Oxidative Ring Closure:

    • Resuspend the Schiff base (or use the crude mixture) in ethanol/water (4:1 v/v).

    • Add Ferric Chloride hexahydrate (

      
      , 2.0 equiv) or Iodine  (
      
      
      
      , 1.1 equiv).
    • Heat to reflux for 4–12 hours. Open air reflux is often sufficient for

      
      , but 
      
      
      
      requires a sealed system or condenser.
    • Observation: The reaction mixture will darken.

  • Workup:

    • Evaporate the solvent under reduced pressure.

    • Neutralize the residue with saturated aqueous

      
       or 
      
      
      
      (carefully) to pH 7–8.
    • Collect the precipitate by filtration.[1]

    • Purification: Recrystallize from DMF/Water or Ethanol.

Protocol B: Thermal Condensation (Carboxylic Acid Route)

Recommended for: Alkyl substituents or when aldehydes are unstable.

Mechanism: Amide bond formation followed by dehydration.

Step-by-Step Methodology:
  • Amide Coupling (The "Green" Approach):

    • Dissolve 5,6-diamino-4-thiouracil (1.0 equiv) in DMF or Dioxane/Water (1:1).

    • Add the Carboxylic Acid (1.1 equiv).[1]

    • Add EDC

      
      HCl  (1.2 equiv) and HOBt  (1.2 equiv).
      
    • Stir at Room Temperature (RT) for 4–12 hours.

    • Validation: LC-MS should show the mass of [M+Acid-H2O].

  • Cyclization:

    • Add 1N NaOH (2.0 equiv) to the reaction mixture.

    • Heat to reflux (90–100°C) for 2 hours.

    • Alternative (Acidic Cyclization): If the substrate is base-sensitive, reflux in POCl3 (requires strict safety protocols) or polyphosphoric acid (PPA) .

  • Workup:

    • Cool to RT.

    • Acidify with 1N HCl to pH ~5 to precipitate the 8-substituted-6-thioxanthine .

    • Filter, wash with water, and dry.

Protocol C: Desulfurization (Conversion to Xanthine)

Optional: Only perform if the target is the oxygenated xanthine (dione).

Mechanism: Hydrolysis of the thione to a ketone using chloroacetic acid.

  • Dissolve the 8-substituted-6-thioxanthine in water containing Chloroacetic acid (1.5 equiv).

  • Reflux for 2–4 hours.

  • The sulfur is extruded (often as a mercaptoacetic acid derivative), and the C=S bond converts to C=O.

  • Cool and collect the 8-substituted xanthine precipitate.

Data Presentation & Troubleshooting

Expected Analytical Data
Feature5,6-Diamino-4-thiouracil (SM)8-Substituted-6-Thioxanthine (Product)
Appearance Pale yellow powderOff-white to yellow solid
1H NMR (DMSO-d6) Broad

signals (4.0–6.0 ppm)
Disappearance of

. New aromatic/alkyl signal from R-group.
NH Signals Two distinct NH (pyrimidine)Broad NH signals (N1, N3, N7/9). Very downfield (>12 ppm).
IR Spectroscopy

stretch (~3300 cm⁻¹)
Loss of

doublet. Strong C=S stretch (~1200 cm⁻¹).
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Yield (Step 1) Oxidation of diamine starting material.Pre-treat diamine with

(sodium dithionite) or recrystallize. Perform under Argon.
Incomplete Cyclization Steric hindrance of R-group.Switch from Method A (Aldehyde) to Method B (Acid/PPA) and increase temperature.
Blue Reaction Mixture Formation of "Uracil Blue" (oxidation byproduct).Oxygen leak. Ensure strict inert atmosphere during the initial condensation.
Product is Hygroscopic Salt formation.Ensure final pH is adjusted to the isoelectric point (usually pH 5–6) to isolate the free base.

References

  • Müller, C. E., et al. (2019).[2][3] Fast, Efficient, and Versatile Synthesis of 6-Amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry. [Link]

  • Jacobson, K. A., et al. (1993). Xanthines as Adenosine Receptor Antagonists. Journal of Medicinal Chemistry. (Foundational text for xanthine synthesis logic).
  • Hayallah, A. M., et al. (2002).[2][3] Synthesis of 8-substituted xanthine derivatives via oxidative cyclization. Heterocycles.

  • Daly, J. W., et al. (1985).[2][3] Structure-activity relationships for N6-substituted adenosines. (Reference for Traube synthesis variations).

Sources

Application Note: High-Resolution RNA-Protein Interaction Mapping via PAR-CLIP

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) represents a quantum leap in resolution over standard HITS-CLIP. By incorporating photoreactive nucleoside analogs—specifically 4-thiouridine (4sU) —into nascent RNA, researchers can induce highly efficient covalent crosslinks with RNA-Binding Proteins (RBPs) using 365 nm UV light.[1][2][3]

Unlike 254 nm crosslinking (used in HITS-CLIP), which damages RNA and relies on low-efficiency crosslinking, PAR-CLIP offers two distinct advantages:[1]

  • High Efficiency: 100–1000x higher recovery of RNA-protein complexes.[4]

  • Nucleotide Resolution: The crosslinking event induces a diagnostic mutation (T

    
     C transition) during reverse transcription.[5][6] This "mutation signature" allows bioinformaticians to distinguish true binding sites from background noise with near-perfect accuracy.
    

This guide details the optimized protocol for 4sU-mediated PAR-CLIP, designed for reproducibility in high-stakes drug development environments.

Mechanistic Principles

The core of PAR-CLIP lies in the photochemistry of 4-thiouridine (4sU).[3][6][7][8] When added to cell culture media, 4sU is salvaged and incorporated into nascent RNA in place of Uridine.[2]

The Photochemical Trigger

Upon irradiation with 365 nm UVA light , the sulfur atom in the 4-thiouracil base becomes excited. If an aromatic amino acid (Phe, Trp, Tyr) of an RBP is in direct contact (


 0 distance) with the base, a covalent crosslink forms.
The Diagnostic Mutation

During the cDNA library preparation, Reverse Transcriptase (RT) encounters the crosslinked 4-thiouridine.[3][5] The bulky protein adduct forces the RT enzyme to misincorporate Guanosine (G) instead of Adenosine (A) opposite the crosslinked site. In the final sequencing data, this appears as a Thymidine-to-Cytidine (T


 C)  transition relative to the reference genome.
Visualization: The PAR-CLIP Mechanism

PAR_CLIP_Mechanism cluster_0 Cellular Phase cluster_1 Crosslinking Phase cluster_2 Sequencing Phase Step1 Cell Culture (+ 4sU Supplementation) Step2 4sU Incorporation (Nascent RNA) Step1->Step2 Metabolic Labeling Step3 UV Irradiation (365 nm) Step2->Step3 Live Cells Step4 Covalent Crosslink (RBP-RNA Complex) Step3->Step4 Excitation Step5 Reverse Transcription (RT Stalling/Error) Step4->Step5 IP & RNA Recovery Step6 cDNA Synthesis (G misincorporation) Step5->Step6 Enzymatic Error Step7 Sequencing Read (T -> C Mutation) Step6->Step7 Bioinformatics

Figure 1: The mechanistic flow of PAR-CLIP, highlighting the conversion of a chemical crosslink into a digital mutation signature.

Critical Reagent Selection

Success depends on balancing signal intensity against cellular toxicity.[5]

Analog Selection: 4sU vs. 6SG

While 6-thioguanosine (6SG) can be used (resulting in G


 A mutations), 4sU is the industry standard  due to higher incorporation rates and lower toxicity.
Feature4-thiouridine (4sU)6-thioguanosine (6SG)
Base Analog UracilGuanine
Mutation Signature T

C
G

A
Crosslinking Efficiency HighModerate
Toxicity Low-ModerateModerate-High
UV Wavelength 365 nm365 nm
Recommended Use Primary Choice Secondary (if RBP binds G-rich motifs)
Concentration Optimization

Excessive 4sU inhibits rRNA synthesis and induces nucleolar stress.

  • Standard: 100

    
    M for 14–16 hours (HEK293, HeLa).
    
  • Sensitive Cells: 50

    
    M for 16 hours.
    
  • Validation: Verify RNA integrity (RIN score) after labeling to ensure no degradation occurred prior to lysis.

Comprehensive Protocol

Phase A: Labeling and Crosslinking

Reagents:

  • 1M 4-thiouridine stock (dissolved in DMSO).[2][9]

  • PBS (ice-cold).

  • UV Crosslinker (365 nm bulbs).[3][7][10]

Steps:

  • Seed Cells: Expand cells to 70–80% confluency. (Target:

    
     cells per experiment).
    
  • Label: Add 4sU to media (Final: 100

    
    M). Incubate 14–16 hours.
    
  • Wash: Aspirate media. Wash cells gently with ice-cold PBS to remove free 4sU.

  • Crosslink:

    • Place plates on ice (crucial to prevent heat damage).

    • Remove lids.

    • Irradiate at 365 nm.[1][2][3][4][7][10][11] Energy dose: 0.15 J/cm² (approx. 300–400 mJ/cm² depending on device calibration).

  • Harvest: Scrape cells in PBS, pellet (500xg, 5 min), and snap-freeze or proceed to lysis.

Phase B: Immunoprecipitation & RNA Processing[12]

Buffer Strategy:

  • Lysis Buffer: NP40-based (50 mM HEPES pH 7.5, 150 mM KCl, 0.5% NP40, 0.5 mM DTT, Protease Inhibitors).[9]

  • Wash Buffer: High salt (500 mM KCl) is required to strip non-covalent RNA binders.

Steps:

  • Lysis: Resuspend pellet in 3 volumes of Lysis Buffer. Incubate on ice 10 min.

  • Clarification: Centrifuge 13,000xg, 15 min, 4°C. Collect supernatant.

  • RNase T1 Digestion (Partial):

    • Add RNase T1 (1 U/

      
      L final).[7][9][12] Incubate 15 min at 22°C.
      
    • Why? This trims long RNAs down to RBP-protected footprints (

      
       30–60 nt).
      
  • Immunoprecipitation:

    • Add antibody-conjugated magnetic beads (Protein G/A).

    • Rotate 1–2 hours at 4°C.

  • Stringent Washing:

    • Wash 3x with High Salt Buffer (500 mM KCl).

  • RNase T1 Digestion (Complete):

    • Resuspend beads in buffer with high RNase T1 (100 U/

      
      L).[7][12]
      
    • Incubate 15 min at 22°C.

    • Why? Ensures only the RNA physically shielded by the crosslinked protein remains.

  • Dephosphorylation & Ligation:

    • Perform Calf Intestinal Phosphatase (CIP) treatment on-bead.

    • Ligate 3' Adapter (pre-adenylated) using T4 RNA Ligase 2 (truncated).

    • Note: On-bead ligation reduces sample loss.

Phase C: Purification & Library Prep

Steps:

  • SDS-PAGE: Elute complexes from beads with SDS loading buffer. Run on 4–12% Bis-Tris gel.

  • Transfer: Transfer to Nitrocellulose membrane.

  • Autoradiography (Optional but Recommended): If 5' ends were radiolabeled, expose to film to visualize the RNP smear (typically RBP molecular weight + 5–10 kDa).

  • Cut & Digest:

    • Excise the band corresponding to the RBP-RNA complex.

    • Treat with Proteinase K (55°C, 30 min) to degrade the protein.

    • Result: The peptide at the crosslink site remains attached to the RNA (this causes the RT error).

  • RNA Recovery: Acid Phenol:Chloroform extraction + Ethanol precipitation.

  • cDNA Synthesis:

    • Reverse Transcription (SuperScript III/IV).

    • PCR Amplification.[5]

    • Size selection (gel purification) for 20–40 nt inserts.

Experimental Workflow Diagram

PAR_CLIP_Workflow Start 4sU Labeled Cells UV UV Crosslinking (365 nm) Start->UV Lysis Lysis & Partial RNase T1 UV->Lysis IP Immunoprecipitation (High Stringency) Lysis->IP Ligation On-Bead 3' Adapter Ligation IP->Ligation PAGE SDS-PAGE & Membrane Transfer Ligation->PAGE Isolation Band Excision & Proteinase K PAGE->Isolation Library RT-PCR & Sequencing Isolation->Library

Figure 2: Step-by-step experimental workflow for 4sU PAR-CLIP, from cell harvest to sequencing library generation.

Bioinformatic Validation (The T-to-C Filter)

The true power of PAR-CLIP is in the analysis. Do not rely solely on read pileups (clusters). You must filter for the mutation signature.

  • Mapping: Map reads to the genome (allow 1 mismatch).[5][7]

  • Clustering: Identify regions with overlapping reads.[5]

  • Scoring: Calculate the ratio of T

    
     C transitions to all other mutations in that cluster.
    
    • High Confidence Site:[13] T

      
       C frequency > 20–50% (depending on depth).
      
    • Background: Random errors or SNPs will not show specific T

      
       C enrichment.
      

Tools:

  • PARalyzer: Uses Kernel Density Estimation to score T

    
     C sites.[10]
    
  • WavClusteR: R package for rigorous statistical modeling of PAR-CLIP data.[10]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low RNA Yield Over-digestion with RNase T1Reduce RNase concentration or incubation time during the "Partial Digest" step.
High Background Low Stringency WashingIncrease wash salt to 500mM–800mM KCl. Ensure detergents (NP40) are fresh.
No T->C Mutations 4sU degradation or Wrong UVEnsure 4sU is fresh (protect from light). Verify UV source is 365 nm (not 254 nm).
Cell Death 4sU ToxicityTitrate 4sU down to 50

M. Limit exposure to <14 hours.
"Empty" Libraries Adapter-dimer formationGel-purify the final library carefully. Use chemically modified adapters to prevent self-ligation.

References

  • Hafner, M., et al. (2010). Transcriptome-wide identification of RNA-binding protein and microRNA target sites by PAR-CLIP.[11][13] Cell, 141(1), 129-141.[13] Link

  • Ascano, M., et al. (2012). Identification of RNA-protein interaction networks using PAR-CLIP. WIREs RNA, 3(2), 159-177. Link

  • Spitzer, J., et al. (2014). PAR-CLIP (Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation): a step-by-step protocol to the transcriptome-wide identification of binding sites of RNA-binding proteins. Methods in Enzymology, 539, 113-161. Link

  • Corcoran, D.L., et al. (2011). PARalyzer: definition of RNA binding sites from PAR-CLIP short-read sequence data.[13] Genome Biology, 12(8), R79. Link

Sources

Application Note: High-Purity Isolation of 4-Thiouracil (4tU) Labeled Nascent RNA

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Transcriptional output is a dynamic process, yet standard RNA-sequencing (RNA-seq) measures only steady-state abundance, masking the kinetics of synthesis and decay.[1][2][3][4] Metabolic labeling with 4-thiouridine (4sU)—which is incorporated into nascent RNA as 4-thiouracil (4tU)—allows for the physical separation of newly synthesized transcripts from the pre-existing RNA pool.[1][5][6]

This Application Note provides a field-validated protocol for the purification of 4tU-labeled RNA . Unlike chemical conversion methods (e.g., SLAM-seq) that rely on mutational analysis, this protocol focuses on physical enrichment via thiol-specific biotinylation and streptavidin pulldown. This approach is essential for applications requiring high-purity nascent RNA, such as TT-seq (Transient Transcriptome sequencing) and kinetic microarray analysis.

Principle of Operation

The core mechanism relies on reversible disulfide chemistry. The workflow consists of three chemical phases:[4][5][7]

  • Metabolic Incorporation: Cells are treated with 4-thiouridine (4sU).[4][5][7][8][9][10] The salvage pathway enzymes (uridine kinase) phosphorylate 4sU, allowing RNA Polymerases to incorporate it into nascent RNA as 4-thiouracil.[9]

  • Thiol-Specific Biotinylation: Total RNA is extracted.[5][7] The thiol group (-SH) on the 4tU base reacts with HPDP-Biotin (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide). This reaction creates a disulfide bond, covalently linking biotin to the labeled RNA.[5]

  • Affinity Purification & Reversible Elution: Biotinylated RNA is captured on streptavidin beads. Crucially, the elution utilizes a reducing agent (DTT) to cleave the disulfide bond, releasing the RNA in its native state while leaving the biotin moiety bound to the beads.

chemical-mechanism-diagram

ChemicalMechanism cluster_0 Phase 1: Labeling cluster_1 Phase 2: Biotinylation cluster_2 Phase 3: Enrichment Cell Live Cell NascentRNA Nascent RNA (Contains 4-thiouracil) Cell->NascentRNA Transcription 4 4 sU 4-thiouridine (4sU) (Substrate) sU->NascentRNA Incorporation BiotinRNA Biotinylated RNA (Disulfide Linkage) NascentRNA->BiotinRNA + HPDP-Biotin (pH 7.4, EDTA) HPDP HPDP-Biotin (Pyridyldithio group) HPDP->BiotinRNA Complex Bead-RNA Complex BiotinRNA->Complex + Streptavidin Beads Streptavidin Beads Beads->Complex ElutedRNA Purified Nascent RNA (Thiol restored) Complex->ElutedRNA + DTT (Cleaves S-S bond) DTT DTT (Reductant) DTT->ElutedRNA

Caption: Schematic of the reversible disulfide chemistry used to isolate 4tU-labeled RNA. The critical release mechanism depends on DTT-mediated reduction.

Critical Parameters (Expertise & Causality)

Success depends on balancing labeling efficiency against toxicity and background noise.

Labeling Duration vs. Toxicity

4sU can inhibit rRNA synthesis and induce nucleolar stress at high concentrations (>500 µM) or long durations.

  • Short Pulse (5–15 min): Ideal for transcription rate studies (e.g., TT-seq). Requires high concentration (500 µM – 1 mM) to ensure sufficient detection.

  • Long Pulse (1–4 hours): Ideal for mRNA half-life/decay studies. Requires lower concentration (50–200 µM) to maintain cell viability.

The "Biotinylation Window"

The reaction between 4tU and HPDP-biotin is pH-sensitive.

  • pH 7.4: Optimal. Higher pH promotes hydrolysis of the biotin reagent; lower pH reduces thiol reactivity.

  • EDTA: Mandatory. It chelates divalent cations that can catalyze the oxidation of thiols into non-reactive disulfides (S-S) before biotinylation occurs.

Light Sensitivity

4-thiouridine is UV-sensitive and can crosslink proteins to RNA.

  • Rule: All steps involving 4sU or labeled RNA must be performed in amber tubes or under dimmed light to prevent crosslinking, which reduces purification efficiency.

Detailed Protocol

Materials Required[1][4][5][6][8][9][11][12][13]
  • Substrate: 4-thiouridine (Sigma T4509), dissolved in water (100 mM stock).

  • Biotin Reagent: EZ-Link™ Biotin-HPDP (Pierce 21341), dissolved in DMF (1 mg/mL). Note: Prepare fresh or store single-use aliquots at -20°C under argon.

  • Beads: Dynabeads™ MyOne™ Streptavidin C1 (Invitrogen) or µMACS Streptavidin Kit (Miltenyi).

  • Buffers:

    • Biotinylation Buffer: 10 mM Tris-HCl (pH 7.4), 1 mM EDTA.

    • Washing Buffer (High Salt): 100 mM Tris-HCl (pH 7.4), 10 mM EDTA, 1 M NaCl, 0.1% Tween-20.

    • Elution Buffer: 100 mM DTT in RNase-free water.

Step 1: Metabolic Labeling & Lysis[4]
  • Seed Cells: Ensure cells are in log-phase growth (60–80% confluence).

  • Pulse: Add 4sU to culture medium.

    • Standard: 200 µM for 1 hour.

    • Kinetic: 500 µM for 10 minutes.

  • Harvest: Aspirate media completely. Wash once with PBS.

  • Lysis: Immediately add TRIzol™ or equivalent phenol-based lysis reagent.

    • Why? Phenol stops transcription instantly and protects RNA.

  • Extraction: Perform standard chloroform extraction. Precipitate RNA with isopropanol.[4][5] Resuspend in RNase-free water.

    • QC Point: Measure A260/A280. It must be >1.9.

Step 2: Biotinylation Reaction

Causality: This step tags the incorporated 4tU.[11] The ratio of RNA to Biotin-HPDP is critical to drive the reaction to completion.

  • Prepare 1 µg/µL total RNA in Biotinylation Buffer (10 mM Tris pH 7.4, 1 mM EDTA).

  • Add 2 µL of Biotin-HPDP (1 mg/mL in DMF) per 1 µg of RNA.

    • Example: For 100 µg RNA (100 µL volume), add 200 µL Biotin-HPDP.[6]

  • Incubate: Rotate for 1.5 to 2 hours at Room Temperature in the DARK .

  • Removal of Free Biotin (CRITICAL):

    • Add an equal volume of Chloroform/Isoamyl alcohol (24:1). Vortex vigorously.

    • Centrifuge at 12,000 x g for 5 min. Transfer upper aqueous phase to a new tube.

    • Why? Unreacted HPDP-biotin is hydrophobic and partitions into the organic phase. If not removed, it will saturate the streptavidin beads, preventing RNA capture.

    • Repeat chloroform extraction once more to ensure complete removal.

  • Precipitate: Add 1/10th vol 5M NaCl and 1 vol Isopropanol. Spin, wash with 75% EtOH, and resuspend in 100 µL water.

Step 3: Streptavidin Pulldown & Washing
  • Bead Prep: Wash 50 µL Dynabeads MyOne C1 twice with Washing Buffer to remove storage preservatives. Resuspend in 100 µL Washing Buffer.

  • Binding: Add the biotinylated RNA (from Step 2) to the beads.

  • Incubate: Rotate for 15 minutes at Room Temperature.

    • Note: Streptavidin-Biotin binding is extremely fast; long incubations only increase non-specific background.

  • Washing (The "Purity" Pillar):

    • Place on magnet, remove supernatant (this is the "flow-through" or pre-existing RNA).

    • Wash 1-3: Add 500 µL Washing Buffer (High Salt). Rotate 5 min. Remove.

    • Wash 4-5: Add 500 µL Washing Buffer. Rotate 5 min. Remove.

    • Why High Salt? 1M NaCl disrupts non-covalent, non-specific RNA-bead interactions.

Step 4: Elution
  • Resuspend beads in 100 µL 100 mM DTT (freshly prepared).

  • Incubate for 5 minutes at Room Temperature.

  • Place on magnet. Collect the supernatant.

    • Mechanism:[12] DTT reduces the disulfide bond (R-S-S-Biotin becomes R-SH + HS-Biotin). The RNA is released; the biotin stays on the bead.

  • Cleanup: Purify the eluted RNA using an RNeasy MinElute kit or ethanol precipitation to remove DTT (which inhibits downstream enzymatic reactions like RT-PCR).

experimental-workflow-diagram

Workflow Start Cell Culture (+4sU Reagent) Lysis Lysis & Total RNA Extraction (Trizol/Chloroform) Start->Lysis Biotin Biotinylation (HPDP-Biotin + 2x Chloroform Wash) Lysis->Biotin Bind Streptavidin Capture (Magnetic Beads) Biotin->Bind Wash Stringent Washing (1M NaCl) Bind->Wash Elute Elution (100 mM DTT) Wash->Elute Downstream Sequencing / qPCR (Nascent RNA) Elute->Downstream

Caption: Step-by-step workflow for the isolation of nascent RNA. The sequence emphasizes the critical chloroform wash prior to bead binding.

Data Presentation & Quality Control

Expected Yields

The yield of nascent RNA depends heavily on the labeling time and cell doubling time.

ParameterShort Pulse (15 min)Long Pulse (2 hrs)
Input Total RNA 100 µg100 µg
Expected Yield 0.5 – 2.0 % (0.5–2 µg)2.0 – 5.0 % (2–5 µg)
Purity (Enrichment) >50-fold vs. unlabeled>100-fold vs. unlabeled
QC Validation: The Dot Blot

Before sequencing, validate the biotinylation efficiency.

  • Spot 1 µL of biotinylated RNA (before pulldown) onto a nylon membrane.

  • UV crosslink.

  • Incubate with Streptavidin-HRP.

  • Detect via chemiluminescence.

  • Result: A strong signal confirms successful 4tU incorporation and biotinylation. No signal indicates failed labeling or degraded HPDP-biotin.

Troubleshooting Guide

ProblemProbable CauseSolution
Low Yield HPDP-Biotin degradationHPDP-Biotin hydrolyzes in moisture. Use fresh stock or single-use aliquots.
High Background Incomplete Biotin removalThe chloroform wash (Step 2.[5][13]4) was insufficient. Perform 3 washes or use Phase Lock Gel tubes.
No Enrichment DTT in Lysis BufferAvoid lysis buffers containing reducing agents (DTT/BME) before the elution step. They cleave the biotin immediately.
RNA Degradation RNase contaminationUse RNase-free water and plastics. Keep samples on ice during handling (except during biotinylation).

References

  • Dölken, L., et al. (2008). High-resolution gene expression profiling for simultaneous kinetic parameter analysis of RNA synthesis and decay. RNA, 14(9), 1959–1972. Link

  • Schwalb, B., et al. (2016). TT-seq maps the human transient transcriptome.[3][8] Science, 352(6290), 1225–1228.[3][8] Link[8]

  • Duffy, E. E., et al. (2015). Tracking Distinct RNA Populations Using Efficient and Reversible Covalent Chemistry. Molecular Cell, 59(5), 858–866. Link

  • Herzog, V. A., et al. (2017). Thiol-linked alkylation for the metabolic sequencing of RNA. Nature Methods, 14, 1198–1204. Link (Provided for context on SLAM-seq vs. Purification).

  • Rädle, B., et al. (2013). Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling. Journal of Visualized Experiments (JoVE), (78), e50195. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6-Diamino-4-thiouracil

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SYN-04-THIO Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Troubleshooting Nitrosation, Reduction, and Stability in Diaminopyrimidine Synthesis

System Overview: The Synthesis Workflow

User Context: You are attempting to synthesize 5,6-diamino-4-thiouracil, a critical precursor for purine analogs and fused heterocycles. The Challenge: This synthesis is deceptive. While the steps appear standard (Nitrosation


 Reduction), the presence of the thiocarbonyl group at position 4 introduces severe compatibility issues with standard hydrogenation catalysts (catalyst poisoning) and creates high susceptibility to oxidative dimerization (disulfide formation).
The "Happy Path" Protocol

The following workflow represents the optimized route minimizing desulfurization risks.

SynthesisPath Start Precursor: 6-Amino-4-thiouracil Step1 Step 1: Nitrosation (NaNO2 / HCl) Start->Step1 < 5°C, pH < 2 Inter Intermediate: 5-Nitroso-6-amino-4-thiouracil (Red/Violet Solid) Step1->Inter Precipitates Step2 Step 2: Reduction (Na2S2O4 / NH4OH) Inter->Step2 50-60°C, Basic pH End Target: 5,6-Diamino-4-thiouracil (Unstable Free Base) Step2->End Color loss Stable Storage Form: Bis-HCl or Sulfate Salt End->Stable Immediate Acidification

Figure 1: Optimized synthetic pathway avoiding catalytic hydrogenation to preserve the sulfur moiety.

Troubleshooting Guide (Active Tickets)

Ticket #001: Nitrosation yields a "tar" or fails to precipitate

Symptom: Upon adding NaNO2 to the 6-amino-4-thiouracil solution, the mixture turns dark black/brown instead of the expected red/violet, or no solid forms.

Root Cause Analysis:

  • Exotherm Spike: The nitrosation of aminouracils is highly exothermic. If the temperature exceeds 10°C, the nitroso group can hydrolyze or polymerize.

  • Incorrect Acid Stoichiometry: The reaction requires the protonated amine. Insufficient acid leads to diazonium coupling side reactions (azo dyes), which are dark and tarry.

Corrective Protocol:

  • The "Dropwise" Rule: Dissolve the precursor in dilute NaOH first, then precipitate fine particles by adding excess acid before nitrosation. This increases surface area.

  • Cryogenic Control: Maintain internal temperature at 0–5°C strictly. Use an internal thermometer, not just a bath thermometer.

  • Endpoint Check: The product (5-nitroso intermediate) is usually deeply colored (red/violet) and insoluble in acid. If it doesn't precipitate, add solid NaCl (salting out) and stir for 30 minutes at 0°C.

Ticket #002: Reduction failed or product desulfurized

Symptom: You attempted catalytic hydrogenation (Pd/C or Raney Ni), and the product mass is too low (uracil formation) or the reaction stalled. Alternatively, using dithionite yielded a sulfur-smelling sludge.

Expert Insight:

  • Catalyst Poisoning: Sulfur is a potent poison for Palladium and Platinum catalysts. Raney Nickel will actively strip the sulfur (desulfurization), converting your 4-thiouracil into uracil. Do not use catalytic hydrogenation.

  • Dithionite Instability: Sodium dithionite (

    
    ) decomposes rapidly in acidic media to form sulfur (colloidal white/yellow haze). It must be used in basic  media.
    

Validated Protocol (Sodium Dithionite Reduction):

  • Suspend the 5-nitroso intermediate in 10-15% Ammonium Hydroxide (

    
    ). The solution should be red/purple.
    
  • Heat to 50°C.

  • Add solid

    
     in portions.
    
  • Visual Endpoint: The reaction is complete when the deep red nitroso color disappears, leaving a pale yellow/tan suspension.

  • Filtration: Filter hot to remove elemental sulfur byproducts.

Ticket #003: Product turns purple/black during filtration

Symptom: The off-white solid was isolated, but upon sitting on the filter paper or drying, it turned purple or black.

Root Cause: 5,6-Diaminopyrimidines are extremely electron-rich and prone to air oxidation, forming quinoid-type imines (similar to rubidium purpurate/murexide). The free base is chemically unstable in air.

Stabilization Strategy: Never dry the free base. Convert it immediately to a salt.

  • Wet Paste Transfer: Take the wet filter cake from the reduction step.

  • Acid Digestion: Dissolve immediately in deoxygenated 2M HCl or dilute

    
    .
    
  • Recrystallization: Crystallize as the Hydrochloride or Sulfate salt. These salts are stable for months at 4°C.

Comparative Data: Reduction Methods

FeatureSodium Dithionite (

)
Catalytic Hydrogenation (Pd/C)Ammonium Sulfide

Compatibility Excellent (Preserves C=S)Poor (Catalyst poisoning)Good
Yield High (70-85%)Low (<30%)Moderate (50-60%)
Side Reactions Elemental Sulfur formationDesulfurization (loss of S)Polysulfide formation
Workup Simple filtrationDifficult catalyst recoveryNoxious fumes (

)
Recommendation Primary Choice Avoid Secondary Choice

Decision Logic: Troubleshooting Flowchart

Troubleshooting Start Issue Detected Q1 Is the issue in Nitrosation? Start->Q1 NitroYes Yes: No precipitate or Tar Q1->NitroYes Yes NitroNo No: Issue in Reduction Q1->NitroNo No CheckTemp Was Temp > 5°C? NitroYes->CheckTemp SolTemp Restart. Maintain 0-5°C. Check pH < 2. CheckTemp->SolTemp Yes/Unsure CheckCat Did you use Pd/C or Ra-Ni? NitroNo->CheckCat SolCat STOP. Switch to Na2S2O4 or (NH4)2S. CheckCat->SolCat Yes CheckColor Did product turn purple on filter? CheckCat->CheckColor No SolOx Oxidation occurred. Convert to HCl salt immediately. CheckColor->SolOx Yes

Figure 2: Decision tree for diagnosing failure modes in diaminouracil synthesis.

Frequently Asked Questions (FAQ)

Q: Can I use Zinc/HCl for the reduction? A: Use with caution. While Zn/HCl is a classic reducing system, the acidic conditions can promote the hydrolysis of the thiocarbonyl group to a carbonyl (uracil) or generate


 gas, losing the sulfur. Dithionite in alkaline media is milder on the C=S bond.

Q: I see a "4-amino-6-thiouracil" and "6-amino-4-thiouracil" in catalogs. Are they the same? A: They are tautomers, but nomenclature matters. In 2,4-disubstituted pyrimidines, position 4 and 6 are equivalent only if position 2 is symmetrical. However, standard numbering fixes N1 and N3. Ensure your precursor has the sulfur at the position required for your final target. If you need the sulfur at position 4 relative to the N1/N3 nitrogens, verify the CAS number.

  • Note: The Traube synthesis with thiourea typically yields the 2-thio isomer. If you specifically need 4-thio , ensure you are using a thiation protocol (e.g.,

    
     on 6-aminouracil) or the correct acyclic precursors.
    

Q: How do I remove the elemental sulfur byproduct from the dithionite reduction? A: Elemental sulfur often precipitates alongside your product.

  • Hot Filtration: Filter the reaction mixture while it is still at 60-70°C; sulfur is often colloidal but can be partially removed.

  • Solvent Wash: After isolating the crude solid, wash the filter cake with Carbon Disulfide (

    
    ) (Caution: Highly Flammable/Toxic) or hot benzene/toluene to dissolve the sulfur, leaving the polar diaminopyrimidine salt behind.
    

References

  • Traube Synthesis & Aminouracil Derivatives

    • Title: Synthesis of 6-Aminouracil and related derivatives.[1][2][3][4][5]

    • Source: ChemicalBook / P
    • Context: General procedures for aminouracil ring form
    • URL:

  • Nitrosation & Reduction Protocols

    • Title: New process for preparing 5,6-diamino-uracil from 5-nitroso-6-amino-uracil.[1]

    • Source: Patent FR2398064A1 (Lonza AG).[1]

    • Context: Establishes the industrial standard for catalytic hydrogenation altern
    • URL:

  • Dithionite Reduction Methodology

    • Title: Sodium dithionite mediated one-pot, tandem chemoselective reduction.[6][7]

    • Source: Green Chemistry (RSC Publishing).
    • Context: Validates Na2S2O4 as a chemoselective reducing agent for nitro/nitroso groups in the presence of sensitive functionality.[6]

    • URL:

  • Stability of Thiouracils

    • Title: 2-Thiouracil deprived of thiocarbonyl function... (Stability studies).
    • Source: Nucleic Acids Research (NIH/PMC).
    • Context: Discusses the oxidative desulfurization risks (conversion to 4-pyrimidinone) relevant to handling these compounds.
    • URL:

Sources

Technical Support: Troubleshooting Low Efficiency of 4-Thiouracil Photocrosslinking

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Mechanics of PAR-CLIP

Low efficiency in 4-thiouracil (4tU) or 4-thiouridine (4sU) photocrosslinking usually stems from a breakdown in one of three distinct phases: metabolic incorporation , UV-induced crosslinking , or downstream isolation . This guide treats the experimental workflow as a modular system, allowing you to isolate and diagnose the specific point of failure.

Critical Distinction: While often used interchangeably in casual conversation, the reagent choice is organism-dependent:

  • Mammalian Cells: Typically use 4-thiouridine (4sU) .[1][2][3][4] These cells possess the equilibrative nucleoside transporters (ENTs) and kinases to salvage the nucleoside but lack the uracil phosphoribosyltransferase (UPRT) enzyme required to efficiently utilize the base, 4-thiouracil.

  • Yeast/Bacteria: Typically use 4-thiouracil (4tU) , often in strains engineered to express UPRT (e.g., T. gondii UPRT) to facilitate conversion to UMP.

Diagnostic Workflow

Use this decision tree to identify the bottleneck in your experiment.

TroubleshootingWorkflow Start Problem: Low RNA/Protein Yield CheckIncorp Step 1: Verify Incorporation (Dot Blot Assay) Start->CheckIncorp IncorpLow Result: Low/No Signal CheckIncorp->IncorpLow IncorpHigh Result: Strong Signal CheckIncorp->IncorpHigh OptimizeLabel Action: Optimize Metabolic Labeling (Conc., Time, Media) IncorpLow->OptimizeLabel CheckUV Step 2: Verify Crosslinking (UV Wavelength & Dosage) IncorpHigh->CheckUV UVIssue Issue: Wrong Wavelength (e.g., 254nm or weak 365nm) CheckUV->UVIssue UVGood Issue: UV Setup Correct CheckUV->UVGood FixUV Action: Switch to 365nm Check Buffer Absorbance UVIssue->FixUV CheckIso Step 3: Verify Isolation (Biotinylation & IP) UVGood->CheckIso BiotinIssue Issue: HPDP-Biotin Precipitates or Low Pull-down CheckIso->BiotinIssue FixIso Action: Switch to MTS-Biotin Check RNase Digestion BiotinIssue->FixIso

Figure 1: Diagnostic decision tree for identifying the root cause of low 4tU/4sU PAR-CLIP efficiency.

Phase 1: Metabolic Incorporation (The Input)

If the modified base is not in the RNA, no amount of UV light will generate a crosslink.

Q: I am using mammalian cells. Should I use 4-thiouracil (4tU) or 4-thiouridine (4sU)?

A: You should almost certainly use 4-thiouridine (4sU) . Mammalian cells lack the UPRT enzyme necessary to efficiently convert the base (4tU) into UMP. They rely on the salvage pathway, which readily accepts the nucleoside (4sU). Using 4tU in wild-type mammalian cells will result in negligible incorporation.

  • Correction: Switch to 4-thiouridine (Sigma T4509 or similar).

  • Exception: If you are using a cell line specifically engineered to express Toxoplasma gondii UPRT, you can use 4tU.[3]

Q: What concentration and incubation time should I use?

A: This is a trade-off between incorporation efficiency and toxicity .

  • Standard Protocol: 100 µM 4sU for 8–16 hours.

  • Pulse Labeling: For dynamic studies (e.g., measuring synthesis rates), higher concentrations (200–500 µM) are used for shorter times (15–60 min).

  • Toxicity Warning: Prolonged exposure (>12h) to high concentrations (>100 µM) can inhibit rRNA synthesis and trigger a nucleolar stress response.

  • Optimization: Perform a viability assay (e.g., CellTiter-Glo) alongside a Dot Blot (see below) to find the "sweet spot" for your specific cell line.

Protocol: 4sU Incorporation Check (Dot Blot)

Do not proceed to immunoprecipitation without verifying incorporation.

  • Labeling: Treat cells with 4sU (e.g., 100 µM, 16h). Include a "No 4sU" control.[3]

  • Extraction: Isolate total RNA using Trizol or a column-based kit.

  • Biotinylation:

    • Mix 10–20 µg RNA with EZ-Link Biotin-HPDP (1 mg/mL in DMF) or MTS-Biotin (preferred, see Phase 3).

    • Buffer: 10 mM Tris-HCl (pH 7.4), 1 mM EDTA.

    • Incubate 1.5h at RT (HPDP) or 30 min (MTS).

    • Remove excess biotin via Chloroform:Isoamyl alcohol extraction (critical to prevent high background).

  • Blotting:

    • Spot 200–500 ng of biotinylated RNA onto a positively charged nylon membrane.

    • Crosslink RNA to membrane (UV 254nm, 120 mJ/cm²).

  • Detection:

    • Block membrane (5% non-fat milk in PBS-T).[5]

    • Incubate with Streptavidin-HRP (1:10,000) for 30 min.

    • Wash 3x with PBS-T.

    • Develop with ECL reagent.

    • Success: Strong signal in 4sU+ samples; no signal in control.

Phase 2: Photocrosslinking (The Reaction)

The sulfur atom in 4sU absorbs UV light at a different maximum than canonical bases, allowing for specific activation.

Q: Can I use my standard UV crosslinker (254 nm)?

A: No. While 254 nm will crosslink, it excites all nucleic acids and proteins, leading to high background and extensive RNA damage.

  • Mechanism: 4-thiouridine has an absorption maximum near 330–340 nm .

  • Recommendation: Use a UV source emitting at 365 nm (UV-A). This wavelength specifically excites the thionucleoside, initiating crosslinking to aromatic amino acids (Phe, Tyr, Trp) or Cystines in close proximity (zero-distance crosslinking).

  • Energy Dosage: A typical dose is 0.15 – 0.4 J/cm² at 365 nm.

Q: My crosslinking efficiency is still low at 365 nm. What else could be wrong?

A: Check your buffer and depth.

  • Buffer Absorbance: Ensure your wash buffer (PBS) is free of contaminants that absorb UV. Phenol red in media absorbs UV and must be washed away before irradiation.

  • Sample Depth: UV-A has poor penetration. Irradiate cells in a monolayer with minimal liquid coverage (just enough to keep them moist, e.g., 2-3 mL for a 15cm plate).

  • Temperature: Keep cells on ice during irradiation to prevent RNA degradation and reduce non-specific thermal crosslinking.

Table 1: UV Source Comparison
WavelengthTarget ExcitationEfficiency for 4sURNA Damage RiskRecommended?
254 nm (UV-C) All Bases (U, C, A, G)Low SpecificityHigh (breaks/dimers)No
312 nm (UV-B) OverlapMediumModerateAvoid
365 nm (UV-A) 4-Thiouridine (S4U)High (Specific) LowYes

Phase 3: Enrichment & Isolation (The Pull-down)

Q: I lose all my RNA during the biotinylation step. Why?

A: The standard reagent, HPDP-Biotin , is notoriously difficult to work with.

  • The Issue: HPDP-Biotin is hydrophobic and often precipitates in aqueous RNA buffers, carrying the RNA down with it or failing to label efficiently.

  • The Solution: Switch to MTS-Biotin (Methanethiosulfonate-Biotin) .

    • Why: MTS-Biotin reacts faster, is more water-soluble, and forms a disulfide bond more efficiently than HPDP-biotin.

    • Reference: Duffy et al., 2015 demonstrated that MTS-biotin yields significantly higher recovery of 4sU-labeled RNA compared to HPDP-biotin.

Q: My IP yield is low. Is the antibody working?

A: In PAR-CLIP, the "IP" often refers to the pull-down of the RBP-RNA complex or the biotin-streptavidin cleanup.

  • If RBP-IP is failing: The epitope might be masked by the crosslink or the buffer conditions (e.g., urea/detergents used to strip non-crosslinked factors). Ensure your antibody is validated for IP under denaturing or stringent conditions if you are using them.

  • If Streptavidin Pull-down is failing: Ensure you are using MyOne C1 Streptavidin beads (or equivalent high-capacity beads) and that you have removed all free biotin reagent before adding beads. Free biotin competes for binding sites.

Phase 4: Data Analysis (Validation)

Q: How do I know if the crosslinking actually happened at the 4sU site?

A: Look for the T-to-C mutation signature . During Reverse Transcription, the crosslinked 4-thiouridine residue often pairs with Guanosine instead of Adenosine. This results in a Thymidine-to-Cytidine (T-to-C) transition in the cDNA sequence relative to the genomic reference.

  • Diagnostic: In a successful PAR-CLIP library, you should see a T-to-C conversion rate of 20–60% at the crosslink sites. Absence of this signature suggests you are sequencing background RNA (non-specific binding) rather than crosslinked RNA.

References

  • Hafner, M. et al. (2010). Transcriptome-wide identification of RNA-binding protein and microRNA target sites by PAR-CLIP. Cell, 141(1), 129-141. Link

  • Duffy, E. E. et al. (2015). Tracking distinct RNA populations using efficient and reversible covalent chemistry. Molecular Cell, 59(5), 858-866. Link

  • Rädle, B. et al. (2013). Metabolic labeling of newly transcribed RNA for high resolution gene expression profiling of RNA synthesis, processing and decay in cell culture.[2][4][6] Journal of Visualized Experiments, (78), e50195. Link

  • Ascano, M. et al. (2012). PAR-CLIP: a method for transcriptome-wide identification of RNA binding protein interaction sites. Wiley Interdisciplinary Reviews: RNA, 3(2), 159-177. Link

  • Miller, M. R. et al. (2009). TU-tagging: cell type-specific RNA isolation from intact complex tissues. Nature Methods, 6(6), 439-441. Link

Sources

Technical Support Center: Solubilizing 5,6-Diamino-4-thiouracil (DATU) Derivatives

[1]

Status: Operational Ticket ID: DATU-SOL-001 Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary: The Physicochemical Barrier[1]

5,6-Diamino-4-thiouracil (DATU) and its derivatives present a classic "brick dust" challenge in medicinal chemistry. Their poor solubility stems from a synergistic combination of high crystal lattice energy (driven by extensive intermolecular hydrogen bonding between the amino and carbonyl/thiocarbonyl groups) and planar


-

stacking

Furthermore, the molecule exhibits thione-thiol tautomerism . While the thione form predominates in the solid state, the thiol form is susceptible to oxidation, leading to disulfide dimerization (R-S-S-R), which precipitates irreversibly in aqueous media.[1]

This guide provides a self-validating framework to overcome these barriers without compromising the chemical integrity of your compound.

Solvent Selection Matrix

Do not choose a solvent arbitrarily. Select based on your downstream application using the data below.

Solvent SystemSolubility Limit (Est.)Primary ApplicationRisk FactorMitigation Strategy
1M NaOH High (>50 mg/mL)Chemical SynthesisHydrolysis / OxidationUse fresh solution; keep cold (4°C); neutralize immediately after reaction.[1]
DMF (Anhydrous) Moderate (~12 mg/mL)Biological Assays / StockToxicity to cellsDilute >1:1000 for cell culture; use "DMF-First" protocol.[1]
DMSO Moderate (~10 mg/mL)NMR / Cryo-storageSkin permeability / freezingStore aliquots at -20°C; avoid freeze-thaw cycles.
Ethanol Low (~2 mg/mL)RecrystallizationLow solubilityUse as a co-solvent with water or for hot filtration.
PBS (pH 7.4) Very Low (<0.5 mg/mL)NOT RECOMMENDED PrecipitationDo not use directly. Predissolve in DMF/DMSO.[1]

Decision Logic: The Solubilization Workflow

Use the following logic flow to determine the correct protocol for your specific experiment.

GStartStart: Define ApplicationAppTypeApplication Type?Start->AppTypeSynthesisChemical SynthesisAppType->SynthesisReactionBioBiological Assay / Cell CultureAppType->BioScreeningpH_CheckIs pH > 10 acceptable?Synthesis->pH_CheckAlkalineProtocol A: Alkaline Dissolution(NaOH)pH_Check->AlkalineYesOrganicProtocol B: Reflux in DMF/DMSOpH_Check->OrganicNoStockPrepare Stock in DMSO/DMF(1000x conc)Bio->StockDilutionProtocol C: The 'Dropwise' DilutionStock->Dilution

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.[1]

Troubleshooting Guide & FAQs

Q1: My solution turned cloudy/yellow immediately after dissolving in water.
  • Diagnosis: This is likely oxidative dimerization . The thiol group (-SH) has oxidized to a disulfide (-S-S-), which is significantly less soluble.[1]

  • The Fix:

    • Always degas your buffers with Nitrogen or Argon for 15 minutes before use.

    • Add a reducing agent: 1 mM DTT (Dithiothreitol) or TCEP to the buffer to maintain the monomeric thiol state.[1]

    • Note: If the solution turns yellow, polysulfides may be forming.[1] Discard and prepare fresh.

Q2: The compound precipitates when I dilute my DMSO stock into the culture medium.
  • Diagnosis: The "Crash-Out" Effect. Rapid change in polarity forces the hydrophobic core to aggregate before it can disperse.[1]

  • The Fix: Use the Serial Intermediate Dilution method.[1]

    • Dissolve DATU in 100% DMSO (Stock A).[1]

    • Dilute Stock A 1:10 into PBS containing 0.1% Tween-80 or Cyclodextrin (Intermediate B).

    • Dilute Intermediate B into the final media. The surfactant/complexing agent prevents immediate aggregation.

Q3: I need to run an NMR, but it won't dissolve in CDCl3.
  • Diagnosis: DATU derivatives are too polar for chloroform due to the amino/thiol groups.

  • The Fix: Switch to DMSO-d6 or D2O with NaOD (Sodium Deuteroxide). The basic D2O will deprotonate the thiouracil ring, vastly increasing solubility.[1]

Advanced Protocols

Protocol A: Alkaline Dissolution (For Synthesis)

Best for: Traube synthesis of xanthines or glycosylation reactions.[1]

  • Preparation: Prepare a 1M NaOH solution. Cool to 4°C to minimize hydrolytic degradation.

  • Dissolution: Add DATU powder slowly to the stirring NaOH solution.

    • Target: 50 mg/mL.[2][3]

    • Observation: The solution should become clear to slightly yellow.[1][2]

  • Reaction: Perform your derivatization immediately.

  • Neutralization: Once the reaction is complete, neutralize carefully with 1M HCl.

    • Warning: The product will likely precipitate upon neutralization.[1] This is expected and useful for isolation.

Protocol B: The "DMF-First" Method (For Biological Assays)

Best for: Introducing DATU into aqueous buffers without precipitation.[1]

  • Weighing: Weigh the DATU solid into a microcentrifuge tube.

  • Primary Solubilization: Add anhydrous DMF (Dimethylformamide) to achieve a concentration of 50 mM .

    • Tip: Sonicate for 30 seconds in a water bath if particles persist.[1]

    • Safety: Purge the headspace with Argon gas to prevent oxidation.[1]

  • Secondary Dilution:

    • Prepare your aqueous buffer (e.g., PBS pH 7.2).[1][4]

    • Crucial Step: While vortexing the buffer rapidly, add the DMF stock dropwise.[1]

    • Limit: Do not exceed 5% v/v DMF final concentration to avoid solvent toxicity in cells.

Mechanistic Visualization: Tautomerism & Oxidation[1]

Understanding the chemical behavior of the 4-thiouracil moiety is critical for stability.

ChemicalBehaviorcluster_0Tautomeric EquilibriumThioneThione Form(Solid State, Stable)ThiolThiol Form(Solution, Reactive)Thione->ThiolDissolution (pH dependent)OxidationOxidation (O2)Thiol->OxidationExposure to AirDisulfideDisulfide Dimer(Precipitate/Inactive)Oxidation->DisulfideIrreversible

Figure 2: The pathway from stable solid to precipitate via oxidative dimerization.[1] Preventing the Thiol -> Oxidation step is key.[1]

References

  • Cayman Chemical. (2022).[1][4] 4-Thiouracil Product Information & Solubility Data. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[2] 4-Thiouracil Specification and Solubility in 1M NaOH. Retrieved from [1]

  • PubChem. (2025).[1][5] 5,6-Diaminouracil - Physical Properties and pKa Data. National Library of Medicine. Retrieved from [1][5]

  • Zou, X., et al. (2014).[1][4] Photophysical and photochemical properties of 4-thiouracil. Journal of Physical Chemistry B. (Cited for stability and photo-reactivity context).[4]

  • Miller, M.R., et al. (2009).[1] TU-tagging: Cell type-specific RNA isolation. Nature Methods. (Cited for biological application protocols).[1][3][4][5][6][7]

Technical Support Center: Dealing with T-to-C Mutations in 4-Thiouracil (4sU) Labeling Sequencing Data

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 4-thiouracil (4sU) labeling to explore RNA dynamics. This guide is designed to provide in-depth, field-proven insights into the nuances of handling T-to-C mutations in your sequencing data. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your experiments are built on a foundation of scientific integrity and logic.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of 4sU Labeling and T-to-C Conversion

This section addresses the foundational questions that form the basis of a successful 4sU labeling experiment.

Q1: What is the underlying principle of 4sU labeling and how does it lead to T-to-C mutations?

A1: 4-thiouracil (4sU) is a photoactivatable analog of uridine that can be readily taken up by cells and incorporated into newly transcribed RNA in place of uridine.[1][2] This metabolic labeling allows for the specific identification and isolation of nascent RNA transcripts.[1] The key to tracking these labeled transcripts through sequencing lies in a chemical conversion process. The incorporated 4sU can be chemically modified, for instance through alkylation with iodoacetamide (IAA) in methods like SLAM-seq, or through oxidative-nucleophilic-aromatic substitution in TimeLapse-seq.[3][4][5][6] This modification alters the base-pairing properties of the 4sU, causing reverse transcriptase to read it as a cytosine (C) instead of a uracil (U) during cDNA synthesis.[3][7] Since uracil is represented as thymine (T) in the sequencing reads, this results in a characteristic T-to-C conversion, effectively "marking" the reads that originated from newly synthesized RNA.[2][8][9]

Q2: What is a "good" or expected T-to-C conversion rate?

A2: The ideal T-to-C conversion rate is a balance between efficient labeling and minimal cellular perturbation. While methods like SLAM-seq and TUC-seq can achieve conversion rates of over 90% for each incorporated 4-thiouridine, the overall observed T-to-C mutation frequency in a sequencing library will be much lower.[10] This is because it also depends on the 4sU incorporation rate and the proportion of newly synthesized RNA in the total RNA population. Typical observed T-to-C conversion rates in successful experiments often fall in the range of 1-4%.[11] Rates can vary depending on the cell type, 4sU concentration, labeling time, and the specific chemical conversion chemistry used.[8] It's crucial to establish a baseline for your specific experimental system.

Q3: How do I choose the optimal 4sU concentration and labeling time?

A3: This is a critical parameter that requires empirical optimization for each cell type and experimental goal. The aim is to achieve sufficient 4sU incorporation for detection without inducing cytotoxicity or altering normal cellular processes.[1][12]

  • Concentration: Generally, concentrations between 100 µM and 500 µM are used.[12] Higher concentrations can lead to higher incorporation but also increase the risk of cytotoxicity and off-target effects, such as the inhibition of rRNA synthesis.[2][13]

  • Labeling Time: The duration of 4sU exposure depends on the biological question. For studying rapid transcriptional changes, short pulse-labeling times of 5-15 minutes may be sufficient.[14][15] For analyzing RNA stability and decay, longer labeling periods or pulse-chase experiments are necessary.[1]

It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line, balancing labeling efficiency with cell viability.[12]

Q4: Can 4sU labeling be toxic to cells? How can I assess this?

A4: Yes, high concentrations of 4sU or prolonged exposure can be cytotoxic.[2][16] It's essential to monitor cell health during optimization. Cytotoxicity can be assessed by:

  • Cell Viability Assays: Use assays like Trypan Blue exclusion, MTT, or ATP-based assays (e.g., CellTiter-Glo) to quantify viable cells.[13]

  • Flow Cytometry: Staining with markers like Propidium Iodide (PI) and Annexin V can distinguish between live, apoptotic, and necrotic cells.[17]

  • Monitoring Cell Morphology and Proliferation: Visually inspect cells for any changes in morphology and perform cell counting to check for effects on proliferation.

It's important to note that transcriptional and cellular stress responses can occur even before significant cell death is observed.[2][8]

Section 2: Troubleshooting Guide

This section is structured to help you diagnose and resolve common issues encountered during 4sU labeling experiments.

Problem Potential Causes Troubleshooting Steps & Solutions
Low T-to-C Conversion Rate 1. Inefficient 4sU Incorporation: Low 4sU concentration, short labeling time, or poor uptake by cells. 2. Suboptimal Chemical Conversion: Incomplete chemical reaction due to degraded reagents, incorrect reaction temperature or time. 3. RNA Degradation: Poor quality RNA will lead to inefficient downstream reactions.1. Optimize Labeling: Increase 4sU concentration or labeling duration incrementally. Ensure the 4sU stock solution is fresh and protected from light.[1][12] Consider that different cell lines have varying efficiencies of 4sU uptake.[13] 2. Check Reagents & Protocol: Prepare fresh iodoacetamide (IAA) solution for SLAM-seq right before use.[5][10] Verify the temperature and incubation time for the chemical conversion step as specified by the protocol (e.g., SLAM-seq, TimeLapse-seq).[8] 3. Assess RNA Quality: Run an aliquot of your total RNA on a Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of ≥8 is recommended to ensure high-quality RNA.[18]
High Background T>C Mutations in Control Samples 1. Sequencing Errors: Inherent error rate of the sequencing platform. 2. Mapping Artifacts: Misalignment of reads, particularly in repetitive regions. 3. Somatic Mutations: Pre-existing T>C mutations in the cell line.[19][20] 4. RNA Editing: Natural A-to-I editing events, where inosine (I) is read as guanosine (G), can lead to A>G changes on the sense strand, which appear as T>C on the antisense strand.1. Establish a Baseline: Always include a control sample that has not been treated with 4sU but has undergone the same chemical conversion and library preparation process. This will help establish the background mutation rate. 2. Refine Data Analysis: Use stringent mapping quality filters. Employ variant callers designed to distinguish true mutations from sequencing errors. 3. Filter Known SNPs: Filter identified T>C variants against databases of known single nucleotide polymorphisms (SNPs), like dbSNP. 4. Use RNA Editing Databases: Filter potential T>C mutations against databases of known RNA editing sites.
Bias in Gene Expression Quantification 1. Reduced Mappability of Highly Labeled Reads: Reads with a high density of T-to-C mutations may fail to align correctly with standard alignment software.[8][16] 2. Inhibition of Reverse Transcription: The modified 4sU base can sometimes impede the reverse transcriptase enzyme, leading to an underrepresentation of labeled transcripts in the final library.[8][16] 3. Global Reduction in RNA Synthesis: High concentrations of 4sU can sometimes cause a general decrease in transcription.1. Use a T>C Aware Aligner: Employ specialized alignment software, such as SLAM-DUNK, which is designed to handle the expected T-to-C conversions in SLAM-seq data.[9][10] 2. Computational Correction: Utilize bioinformatics tools and statistical methods, like those available in the GRAND-SLAM pipeline and grandR package, which are designed to correct for biases introduced by 4sU labeling and rescue unmappable reads.[8][16] 3. Optimize Labeling Conditions: As mentioned previously, titrate the 4sU concentration and labeling time to find a balance that minimizes perturbation of normal cellular processes.
Poor Library Quality or Low Yield 1. RNA Degradation: RNA is susceptible to degradation throughout the process. 2. Inefficient Library Preparation Steps: Suboptimal enzymatic reactions or purification steps. 3. Underrepresentation of Labeled RNA: As described above, issues with reverse transcription of 4sU-containing RNA can lead to lower library complexity.1. Maintain RNA Integrity: Use RNase-free reagents and consumables. Assess RNA quality at key checkpoints (e.g., after extraction, after chemical conversion).[18] 2. Follow Protocol Carefully: Adhere strictly to the library preparation kit manufacturer's instructions. Ensure accurate quantification of input RNA. 3. Consider Protocol Modifications: Some studies suggest that specific handling of 4sU-labeled RNA can reduce its dropout during library preparation, potentially improving the representation of fast-turnover transcripts.[21]

Section 3: Key Experimental Protocols & Workflows

4sU Labeling and RNA Isolation

This protocol provides a general framework. Remember to optimize concentrations and times for your specific cell type.[1][12]

  • Cell Culture: Plate cells to reach 70-80% confluency at the time of labeling.

  • Prepare Labeling Medium: Warm complete culture medium and add 4sU to the desired final concentration (e.g., 100-200 µM). Protect the 4sU stock and labeling medium from light.[1]

  • Metabolic Labeling: Aspirate the old medium and replace it with the 4sU-containing medium. Incubate for the desired duration (e.g., 15 minutes to 2 hours).

  • Cell Lysis and RNA Extraction: At the end of the labeling period, immediately aspirate the medium and lyse the cells directly on the plate using a TRIzol-based reagent. Proceed with a standard RNA extraction protocol (e.g., TRIzol-chloroform extraction followed by isopropanol precipitation).

  • Quality Control: Quantify the RNA using a spectrophotometer and assess its integrity using a Bioanalyzer. A RIN value of ≥8 is recommended.[18]

Chemical Conversion of 4sU (SLAM-seq Method)

This protocol outlines the iodoacetamide (IAA) treatment central to the SLAM-seq method.[5]

  • Prepare Fresh IAA: Dissolve iodoacetamide in 100% ethanol to a stock concentration of 500 mM immediately before use.

  • Alkylation Reaction:

    • In a typical reaction, combine 5-10 µg of total RNA with IAA (final concentration 10 mM) in a buffer solution (e.g., sodium phosphate buffer, pH 8.0) with DMSO.

    • Incubate the reaction at 50°C for 15-30 minutes.

  • RNA Purification: Purify the RNA to remove IAA and other reaction components. This is typically done using ethanol precipitation or a column-based RNA cleanup kit.

  • Proceed to Library Preparation: The resulting RNA, with its 4sU residues converted to a cytosine analog, is now ready for standard RNA-seq library preparation.

Data Analysis Workflow

A robust bioinformatics pipeline is essential for accurately interpreting 4sU-seq data.

G cluster_0 Wet Lab cluster_1 Bioinformatics A 4sU Labeling of Cells B Total RNA Isolation A->B C Chemical Conversion (e.g., IAA) B->C D RNA-Seq Library Prep & Sequencing C->D E Raw Reads (FASTQ) D->E Generate Data F Quality Control (e.g., FastQC) E->F G T>C Aware Alignment (e.g., SLAM-DUNK) F->G H Count T>C Mutations per Transcript G->H I Statistical Analysis (e.g., GRAND-SLAM) H->I J Downstream Analysis (RNA kinetics, DGE) I->J

Caption: High-level workflow for a 4sU-based sequencing experiment.

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of your sequencing data.

  • Alignment: Align reads to the reference genome using a T>C-aware aligner like SLAM-DUNK to prevent mapping bias against labeled reads.[9]

  • Mutation Calling and Filtering: Identify T>C conversions. It is crucial to filter these against your non-4sU treated control to subtract the background error rate.

  • Quantification and Statistical Analysis: Use specialized software packages like GRAND-SLAM or bakR to deconvolute the data into contributions from new and pre-existing RNA and to calculate kinetic parameters such as synthesis and degradation rates.[8][11]

Section 4: Concluding Remarks

Successfully navigating the complexities of 4sU-based sequencing methods hinges on a thorough understanding of both the underlying biochemistry and the potential experimental and computational pitfalls. By carefully optimizing labeling conditions, performing rigorous quality control, and employing appropriate bioinformatic tools, researchers can harness the power of T-to-C conversion to gain unprecedented insights into the dynamic life of the transcriptome. This guide serves as a starting point; continuous engagement with the primary literature is essential for staying abreast of this rapidly evolving field.

References
  • Schofield, J. A., et al. (2018). TimeLapse-seq: adding a temporal dimension to RNA sequencing through nucleoside recoding. Nature Methods, 15(3), 221–225. [Link]

  • Ziff, E. B., & Fresco, J. R. (1968). Chemical transformation of 4-thiouracil nucleosides to uracil and cytosine counterparts. Journal of the American Chemical Society, 90(26), 7338–7342. [Link]

  • Calvo-Roitberg, E., et al. (2025). SPARK: in silico simulations for benchmarking nascent RNA sequencing experiments. bioRxiv. [Link]

  • RNA-Seq Blog. (2018). TimeLapse-seq – adding a temporal dimension to RNA sequencing through nucleoside recoding. [Link]

  • Berg, K., et al. (2024). Correcting 4sU induced quantification bias in nucleotide conversion RNA-seq data. Nucleic Acids Research, 52(7), 4110. [Link]

  • Dölken, L. (2013). Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture. Journal of Visualized Experiments, (78), e50163. [Link]

  • Garibaldi, A., et al. (2017). Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine. In RNA Processing (pp. 15-28). Humana Press, New York, NY. [Link]

  • Herzog, V. A., et al. (2017). Thiol-linked alkylation of RNA to assess expression dynamics. Nature Methods, 14(12), 1198–1204. [Link]

  • Stack Exchange. (2019). Why does 4-thiouracil labelling to map RNA-binding proteins cause a T-C change? Biology Stack Exchange. [Link]

  • Wang, Y., et al. (2020). pulseTD: RNA life cycle dynamics analysis based on pulse model of 4sU-seq time course sequencing data. PeerJ, 8, e94 pulseTD. [Link]

  • ResearchGate. (n.d.). Quality control of 4sU-labeled RNA. [Link]

  • ResearchGate. (n.d.). TimeLapse-seq: Adding a temporal dimension to RNA sequencing through nucleoside recoding. [Link]

  • Lexogen. (n.d.). SLAMseq Anabolic Kinetic RNA-Seq. [Link]

  • Neumann, T., et al. (2020). Sequencing cell type-specific transcriptomes with SLAM-ITseq. Nature Protocols, 15(2), 235–262. [Link]

  • Baptista, M. A. P., et al. (2020). A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells. Frontiers in Cell and Developmental Biology, 8, 101. [Link]

  • Gay, L. A., et al. (2020). Sequencing cell-type-specific transcriptomes with SLAM-ITseq. Nature Protocols, 15(2), 235-262. [Link]

  • ResearchGate. (n.d.). Evaluation of 4SU cell toxicity and 4SU cell uptake. [Link]

  • Lexogen. (n.d.). SLAMseq: High-Throughput Metabolic Sequencing of RNA. [Link]

  • CD Genomics. (n.d.). SLAM-seq Service for Real-Time RNA Dynamics and Stability Analysis. [Link]

  • Gasser, C., et al. (2021). Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling. Chemical Science, 12(4), 1435-1441. [Link]

  • Berg, K., et al. (2023). Correcting 4sU induced quantification bias in nucleotide conversion RNA-seq data. bioRxiv. [Link]

  • Nakano, S., et al. (2024). Development and Comparison of 4-Thiouridine to Cytidine Base Conversion Reaction. ACS Omega. [Link]

  • bioRxiv. (2023). Correcting 4sU induced quantification bias in nucleotide conversion RNA-seq data. [Link]

  • ACS Publications. (2024). Development and Comparison of 4-Thiouridine to Cytidine Base Conversion Reaction. [Link]

  • Semantic Scholar. (n.d.). Chemical transformation of 4-thiouracil nucleosides to uracil and cytosine counterparts. [Link]

  • Semantic Scholar. (n.d.). Correcting 4sU induced quantification bias in nucleotide conversion RNA-seq data. [Link]

  • Boileau, E., et al. (2019). On the optimal design of metabolic RNA labeling experiments. PLoS Computational Biology, 15(8), e1007250. [Link]

  • Sun, Z., et al. (2018). Detection and benchmarking of somatic mutations in cancer genomes using RNA-seq data. BMC Genomics, 19(1), 53. [Link]

  • Chemical synthesis of 4′-thio and 4′-sulfinyl pyrimidine nucleoside analogues. (2021). Organic & Biomolecular Chemistry, 19(44), 9683-9689. [Link]

  • Windhager, L., et al. (2012). Ultrashort and progressive 4sU-tagging reveals key characteristics of RNA processing at nucleotide resolution. Genome Research, 22(10), 2031–2042. [Link]

  • National Institutes of Health. (2024). Pan-cancer discovery of somatic mutations from RNA sequencing data. [Link]

  • Rak, M., et al. (2018). Selective 4-Thiouracil Labeling of RNA Transcripts within Latently Infected Cells after Infection with Human Cytomegalovirus Expressing Functional Uracil Phosphoribosyltransferase. Journal of Virology, 92(19), e00888-18. [Link]

  • Gay, L., et al. (2014). Applying thiouracil (TU)-tagging for mouse transcriptome analysis. Methods, 67(1), 48-57. [Link]

  • Yizhak, K., et al. (2019). RNA sequence analysis reveals macroscopic somatic clonal expansion across normal tissues. Science, 364(6444), eaaw0726. [Link]

  • ResearchGate. (n.d.). RNA-Seq detection rate of mutations that were present at high and low allelic frequencies on DNA sequencing. [Link]

  • University of Illinois at Chicago. (n.d.). Unveiling hidden mutations in cancer: a new approach using RNA sequencing. [Link]

  • Zimmer, J. T., et al. (2023). Improving the study of RNA dynamics through advances in RNA-seq with metabolic labeling and nucleotide-recoding chemistry. bioRxiv. [Link]

  • Nascent Transcriptomics Core. (n.d.). TT-seq. [Link]

  • ecancer. (2024). The cause of the genome's commonest mutation has been reassigned. [Link]

  • Vogelstein, B., et al. (2020). The Roles of Initiating Truncal Mutations in Human Cancers: The Order of Mutations and Tumor Cell Type Matters. Cancer Cell, 37(4), 445–448. [Link]

Sources

Technical Support Center: Troubleshooting 5,6-Diaminouracil Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Incomplete Amide Formation in Diaminouracil Substrates Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Introduction: The Gatekeeper of Purine Synthesis

You are likely here because your LCMS shows unreacted starting material (5,6-diaminouracil) or a complex mixture, but not the desired amide. This is a classic bottleneck in the Traube Purine Synthesis .

The acylation of 5,6-diaminouracil is deceptively simple. Theoretically, the 5-amino group is the primary nucleophile. In reality, you are fighting three simultaneous battles:

  • Solubility: The "brick dust" nature of fused pyrimidines.

  • Amphotericity: The substrate can act as both acid and base, complicating pH control.

  • Competitive Cyclization: The product amide is often unstable, ready to dehydrate into a purine/xanthine, confusing analysis.

This guide bypasses standard textbook advice to address the specific physical-organic constraints of this system.

Part 1: Diagnostic Modules (Root Cause Analysis)

Module A: The Solubility Paradox

Symptom: Reaction mixture remains heterogeneous (slurry); conversion stalls at <50%.

Diaminouracils are notoriously insoluble in standard organic solvents (DCM, THF, MeCN) due to strong intermolecular hydrogen bonding (stacking). If the nucleophile is not in solution, the reaction kinetics are surface-area limited.

Solvent SystemSuitabilityNotes
DCM / THF 🔴 Critical Failure Substrate is insoluble. Acylation will only occur on the surface of particles.
DMF / DMSO 🟢 Recommended Breaks H-bonds. Requires dry conditions to prevent hydrolysis of active esters.
Water (pH > 8) 🟡 Conditional Soluble as the uracilate anion. Good for Schotten-Baumann conditions (Acid Chlorides).
Acetic Acid 🟡 Conditional Good solubility for heating, but risks cyclization to the purine immediately.

Action: Switch to Anhydrous DMF or DMAc . If the substrate persists as a solid, heat to 60°C before adding the coupling agent.

Module B: The "Hidden" Salt Effect

Symptom: No reaction despite homogeneous solution and excess reagent.

Most commercial 5,6-diaminouracils are sold as Hydrochloride (HCl) or Sulfate (H₂SO₄) salts to prevent oxidation (the free base turns purple/black in air).

  • The Trap: If you dissolve the salt in DMF without a base, the amine remains protonated (

    
    ) and non-nucleophilic.
    
  • The Fix: You must "free-base" the amine in situ.

Action: Add 2.5 - 3.0 equivalents of DIPEA (Diisopropylethylamine) to the DMF solution. Stir for 15 minutes to ensure deprotonation before adding the electrophile.

Module C: Reagent Aggression vs. Selectivity

Symptom: Bis-acylation (M+2Acyl) or degradation.

The 5-amino group is more nucleophilic than the 6-amino group (which is vinylogous and electron-poor). However, aggressive reagents will hit both.

ReagentReactivityRisk ProfileRecommendation
Acid Chlorides HighHigh (Bis-acylation & O-acylation)Use only at 0°C with stoichiometric control.
Anhydrides MediumModerateGood balance. Often requires heating.
HATU / COMU High (Selective)LowGold Standard for difficult substrates.
EDC / NHS LowLowOften too slow for sterically hindered uracils.

Part 2: Visual Troubleshooting Logic

Diagram 1: The Acylation Decision Matrix

Follow this logic flow to identify your specific failure point.

TroubleshootingFlow Start Issue: Incomplete Amide Formation CheckSolubility Is the reaction homogeneous? Start->CheckSolubility CheckSalt Is substrate a Salt (HCl/Sulfate)? CheckSolubility->CheckSalt Yes (Clear) SolventFix Switch to DMF or DMAc. Heat to 60°C if needed. CheckSolubility->SolventFix No (Cloudy) CheckBase Did you add >2 equiv. DIPEA? CheckSalt->CheckBase Yes CheckReagent Reagent Type? CheckSalt->CheckReagent No (Free Base) CheckBase->CheckReagent Yes AddBase CRITICAL: Add DIPEA to free-base the amine. CheckBase->AddBase No SwitchReagent Switch to HATU/COMU. Avoid EDC for this substrate. CheckReagent->SwitchReagent Carbodiimide (EDC) CheckCyclization Check LCMS for M-18 (Purine). Amide may be cyclizing. CheckReagent->CheckCyclization Acid Chloride/HATU

Caption: Decision tree for isolating the cause of low conversion in diaminouracil acylation.

Part 3: Validated Protocols

Protocol A: The "Modern Standard" (High Yield, Low Side-Reactions)

Best for: Valuable intermediates, library synthesis, and avoiding bis-acylation.

Reagents:

  • Substrate: 5,6-Diaminouracil Sulfate (1.0 equiv)

  • Acid: Carboxylic Acid (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv) or COMU (1.1 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Procedure:

  • Dissolution: Charge the 5,6-diaminouracil salt into a vial. Add Anhydrous DMF.

  • Free-Basing: Add DIPEA dropwise.[1] Observation: The suspension should clear or change color (often to purple/dark) as the free base is liberated. Sonicate if necessary.[2]

  • Activation: In a separate vial, mix the Carboxylic Acid and HATU in DMF. Stir for 2 minutes.

  • Addition: Add the activated acid solution to the uracil solution.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Note: Do not heat yet. Heating promotes cyclization to the purine.[3]

  • Quench: Add water (5x volume). The amide usually precipitates. Filter and wash with water/ether.

Protocol B: The "Schotten-Baumann" (Scale-Up)

Best for: Simple acyl chlorides, large scale, cost-sensitive projects.

Reagents:

  • Substrate: 5,6-Diaminouracil HCl

  • Reagent: Acyl Chloride (1.1 equiv)

  • Solvent: 1M NaOH / Dioxane (1:1 mixture)

Procedure:

  • Dissolve the uracil in 1M NaOH (chilled to 0°C). The solution must be basic (pH > 10) to solubilize the uracil as a dianion.

  • Add the Acyl Chloride dropwise while maintaining temperature < 5°C.

  • Why Cold? To prevent hydrolysis of the acid chloride by the water.

  • After addition, allow to warm to RT.

  • Acidify carefully to pH 5 with 1M HCl. The mono-amide should precipitate.

Part 4: Advanced Mechanism & Cyclization Risk

Diagram 2: The Reaction Pathway & Pitfalls

Understanding where your mass balance is going.

ReactionPathway cluster_0 Critical Control Point SM 5,6-Diaminouracil (Nucleophile) Intermediate Mono-Amide (Target M+) SM->Intermediate Acylation (k1) Activation Reagent Activation (HATU/Acid Cl) Activation->SM + Electrophile BisAcyl Bis-Amide (Impurity M+Acyl) Intermediate->BisAcyl Excess Reagent (k2) Purine Purine/Xanthine (Cyclized M-18) Intermediate->Purine Heat / Acid (- H2O)

Caption: Reaction pathway showing the competition between desired amide formation, over-acylation, and cyclization.

Technical Insight: The amide bond at the 5-position is electronically coupled to the 6-amino group. This proximity facilitates dehydrative cyclization .

  • If your LCMS shows a mass of [M + Acyl - 18] , you have not failed; you have succeeded too well. You formed the amide, and it immediately cyclized to the purine.

  • If you want the amide isolated, avoid acidic workups and heat.

Part 5: Frequently Asked Questions (FAQs)

Q1: My LCMS shows a peak with Mass [M+42] but it's not the product. What is it? A: If you are using DMF/DMAc, this is likely the formylated impurity . DMF can decompose to produce dimethylamine and carbon monoxide/formic acid equivalents, especially with strong bases or heat.[2] This formylates the highly reactive 5-amine.

  • Fix: Use fresh, high-grade Anhydrous DMF.

Q2: Why does the reaction turn black? A: Free-base 5,6-diaminouracils are easily oxidized by air to form semiquinone-type radicals (violuric acid derivatives).

  • Fix: Degas your solvents with Nitrogen/Argon. The color change is often cosmetic and doesn't always indicate reaction failure, but protecting the reaction from oxygen is best practice.

Q3: Can I use EDC/NHS? A: You can, but it is often too slow for this substrate. The urea core withdraws electron density, making the amines less nucleophilic than standard anilines. HATU or PyBOP are preferred for their higher activation kinetics.

References

  • Traube, W. (1900).[3][4] Der Aufbau der Xanthinbasen aus der Cyanessigsäure. Berichte der deutschen chemischen Gesellschaft. [Classic Traube Synthesis Origin]

  • Kühnstein, L., et al. (2019).[1] Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils. PMC/Molecules.[5][6] (Detailed NMR and synthesis conditions for 5-acyl-6-aminouracils). Link

  • BenchChem Tech Support. (2025).[7] General Amide Coupling Troubleshooting. (General guide on coupling reagents). Link

  • Organic Syntheses. Diaminouracil Hydrochloride and Sulfate handling. (Standard procedures for handling the salt forms). Link

Sources

Validation & Comparative

Technical Guide: Evaluating the Specificity of UPRT-Mediated 4-Thiouracil Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Paradox

In the landscape of nascent RNA analysis, specificity is often sacrificed for sensitivity. While metabolic labeling with 4-thiouridine (4-SU) has become a gold standard for determining RNA half-lives, it suffers from a critical limitation: it labels all transcriptionally active cells indiscriminately via the ubiquitous uridine salvage pathway.

UPRT-mediated 4-thiouracil (4-TU) labeling (often called "TU-tagging") offers a bio-orthogonal alternative.[1] By exploiting the evolutionary divergence in pyrimidine salvage pathways, this method achieves cell-type-specific RNA isolation in complex tissues (e.g., intact brains, tumors, or host-pathogen systems) without physical cell sorting.

The Verdict: 4-TU labeling is superior to 4-SU when spatial specificity is required in multicellular organisms. However, its utility relies entirely on the host organism's lack of endogenous Uracil Phosphoribosyltransferase (UPRT) activity.

Mechanistic Foundation: The Enzymatic Gatekeeper

To understand the specificity profile, one must understand the entry point. Mammalian cells possess robust uridine kinases but lack functional uracil phosphoribosyltransferases.[2]

The Pyrimidine Salvage Pathway

The following diagram illustrates why 4-TU provides specificity while 4-SU does not.

PyrimidineSalvage cluster_substrates Substrates cluster_enzymes Enzymatic Gating cluster_product Incorporation TU 4-Thiouracil (4-TU) SU 4-Thiouridine (4-SU) UPRT UPRT (Bacterial/Protozoan Only) TU->UPRT Specific Entry UK Uridine Kinase (Ubiquitous/Mammalian) SU->UK Global Entry TUMP 4-Thio-UMP UPRT->TUMP Phosphoribosylation UK->TUMP Phosphorylation RNA Thio-labeled RNA TUMP->RNA Polymerization

Figure 1: Differential entry of thiol-nucleotides. 4-SU enters via Uridine Kinase (UK), present in all mammalian cells. 4-TU requires UPRT.[1][2][3][4][5] In a wild-type mammalian model, the 4-TU pathway is a "dead end" unless the UPRT transgene is expressed.

Comparative Analysis: 4-TU vs. Alternatives

The following table contrasts UPRT/4-TU against its primary competitors: 4-SU (global labeling) and BrU (antibody-based detection).

FeatureUPRT + 4-TU (TU-Tagging) 4-SU (Metabolic Labeling) BrU (Bromouridine)
Primary Mechanism Enzymatic conversion by exogenous UPRTPhosphorylation by endogenous Uridine KinasePhosphorylation by endogenous kinases
Specificity High (Cell-type specific) Low (Global labeling)Low (Global labeling)
Background Signal Negligible in WT mammals; Low in DrosophilaHigh (Labels all active cells)High
Toxicity Low (4-TU is poorly metabolized by WT cells)Moderate/High (Induces nucleolar stress)Moderate
Enrichment Method Biotinylation + StreptavidinBiotinylation + Streptavidin (or SLAM-seq alkylation)Anti-BrdU Antibody IP
Best Application Complex Tissues (Brain, Tumor microenvironment) Cell Culture (Half-life determination) In situ imaging / Pulse-chase
Critical Specificity Data
  • Signal-to-Noise Ratio: In Toxoplasma-infected human fibroblasts, 4-TU labeling resulted in a >200-fold enrichment of parasite RNA over host RNA (Cleary et al., 2005).

  • Mammalian Background: Miller et al. (2009) demonstrated that in wild-type mice injected with 4-TU, the background incorporation into RNA was undetectable by Northern blot, confirming the absence of endogenous UPRT activity.

Protocol: The Self-Validating Differential Extraction

To ensure scientific integrity, the purification protocol must include internal validation steps. This workflow uses reversible biotinylation to separate the UPRT-labeled fraction.

Reagents Required[1][6]
  • Substrate: 4-Thiouracil (Sigma).[1]

  • Biotin Linker: MTSEA-Biotin (methanethiosulfonate-biotin) or HPDP-Biotin. Note: HPDP is more stable; MTSEA is more reactive but hydrolysis-prone.

  • Beads: Streptavidin C1 (Dynabeads).

  • Reducing Agent: DTT (Dithiothreitol).

Step-by-Step Workflow
  • Pulse Labeling (In Vivo/In Vitro):

    • Administer 4-TU (0.5 - 5 mM) to the organism or culture.

    • Validation Control: Always run a "No-UPRT" control (Wild Type cells + 4-TU) to quantify background.

  • RNA Extraction:

    • Use Trizol/Phenol-Chloroform.

    • Critical: Avoid reducing agents (DTT, BME) in the lysis buffer at this stage, as they will compete with the biotinylation reaction.

  • Biotinylation (The Specificity Checkpoint):

    • Incubate 10-50 µg total RNA with HPDP-Biotin (0.2 mg/mL) in labeling buffer (10 mM Tris pH 7.4, 1 mM EDTA).

    • Duration: 1.5 - 3 hours at Room Temp in the dark.

    • Chemistry: The thiol group on the RNA attacks the pyridyl disulfide on HPDP-Biotin, forming a disulfide bond.

  • Streptavidin Pulldown:

    • Wash beads in Wash Buffer (100 mM Tris pH 7.5, 10 mM EDTA, 1 M NaCl, 0.1% Tween-20).

    • Bind RNA to beads (High salt prevents non-specific ionic binding).

  • Elution (Reversibility):

    • Elute specific RNA by adding 100 mM DTT. This cleaves the disulfide bond, releasing the RNA while leaving the biotin moiety on the beads.

Workflow Visualization

Workflow Input Complex Tissue Mix (UPRT+ and UPRT- cells) Lysis Total RNA Extraction (No Reducing Agents) Input->Lysis Biotin Biotinylation (HPDP-Biotin targets SH-groups) Lysis->Biotin Beads Streptavidin Capture (High Salt Wash) Biotin->Beads  Selects Thio-RNA   Elution DTT Elution (Cleave S-S bond) Beads->Elution QC Validation: RT-qPCR (Target vs. Housekeeping) Elution->QC

Figure 2: The Differential Extraction Workflow. Note the critical requirement of avoiding reducing agents until the final elution step.

Troubleshooting & Optimization (Expert Insights)

As an application scientist, I frequently encounter three failure modes in this protocol. Here is how to solve them:

High Background in Negative Controls
  • Cause: Non-specific binding of nucleic acids to Streptavidin beads.

  • Solution: Increase the salt concentration in the wash buffer to 1M NaCl. Use "blocked" beads (pre-incubated with glycogen or tRNA).

  • Check: Verify that your "No-UPRT" control yields <1% of the RNA recovered compared to the experimental sample.

Low Recovery of Target RNA
  • Cause: pH drift during biotinylation.

  • Insight: The reaction between the thiol and HPDP-biotin is pH-sensitive. If the buffer is too acidic (< pH 7.0), the thiol nucleophilicity drops.

  • Solution: Ensure the labeling buffer is strictly pH 7.4 - 7.6.

RNA Degradation[7]
  • Cause: RNase contamination during the long biotinylation incubation.

  • Solution: Add RNase inhibitors to the biotinylation reaction. Perform the reaction in the dark (4-TU is light-sensitive) but ensure tubes are RNase-free.

References

  • Miller, M. R., Robinson, K. J., Cleary, M. D., & Doe, C. Q. (2009). TU-tagging: cell type-specific RNA isolation from intact complex tissues.[4] Nature Methods, 6(6), 439–441.[1][6] [Link]

  • Gay, L., Miller, M. R., Ventura, P. B., et al. (2013). Mouse TU tagging: a chemical/genetic intersectional method for purifying cell type-specific nascent RNA.[7] Genes & Development, 27(1), 98-115. [Link]

  • Cleary, M. D., Meiering, C. D., Jan, E., Guymon, R., & Boothroyd, J. C. (2005). Biosynthetic labeling of RNA with uracil phosphoribosyltransferase allows cell-specific methylation analysis. Nature Biotechnology, 23(2), 232–237. [Link]

  • Burger, K., Mühl, B., Harasim, T., et al. (2013). Chemotherapeutic drugs inhibit ribosome biogenesis at various levels. Journal of Biological Chemistry, 285(16), 12412-12421. (Context on 4-SU toxicity). [Link]

  • Dölken, L., Ruzsics, Z., Rädle, B., et al. (2008). High-resolution gene expression profiling for simultaneous detection of cellular and viral RNA. RNA, 14(9), 1959–1972. [Link]

Sources

Technical Comparison Guide: Off-Target Effects of 4-Thiouracil (4tU) & 4-Thiouridine (4sU) in Cellular Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Metabolic labeling of RNA with 4-thiouracil (4tU) and its nucleoside counterpart 4-thiouridine (4sU) has revolutionized the study of RNA dynamics (SLAM-seq, 4tU-seq, TT-seq). However, these analogs are not inert tracers. They are active pharmaceutical ingredients that can trigger profound cellular stress responses, potentially confounding experimental data.

The Core Conflict: To achieve high sequencing depth in nascent RNA, researchers often increase label concentration or duration. This is a trap. Elevated intracellular levels of thiolated nucleotides trigger a specific "nucleolar stress" response, inhibiting rRNA synthesis, disrupting splicing, and stabilizing p53.

This guide provides a mechanistic analysis of these off-target effects, compares 4tU/4sU against alternatives, and establishes a self-validating protocol to ensure your data reflects biological reality, not chemical toxicity.

Mechanistic Overview: The Toxicity Pathway

To mitigate off-target effects, one must understand their origin. 4tU and 4sU mimic natural uracil/uridine but introduce a thiol group that alters base-pairing properties and enzymatic recognition.

The Metabolic Fate of Thiolated Analogs

While 4sU is readily taken up by mammalian equilibrative nucleoside transporters (ENTs), 4tU requires the expression of Uracil Phosphoribosyltransferase (UPRT) to enter the nucleotide salvage pathway.[1][2] Once phosphorylated to 4-thio-UTP (4sUTP), it competes with UTP for incorporation by RNA Polymerases I, II, and III.

The Toxicity Fork:

  • Pol II (mRNA): Incorporation allows for desired labeling (T>C conversion).

  • Pol I (rRNA): Incorporation inhibits rRNA processing machinery, leading to the accumulation of unprocessed 47S pre-rRNA and nucleolar disintegration.

ToxicityPathway cluster_input Extracellular Input cluster_metabolism Intracellular Metabolism cluster_targets Polymerase Targets cluster_outcomes Biological Outcomes 4tU 4-Thiouracil (4tU) 4sU 4-Thiouridine (4sU) Kinases Uridine Kinases 4sU->Kinases Direct Phosphorylation UPRT UPRT Enzyme (Required for 4tU) 4sUMP 4s-UMP UPRT->4sUMP Kinases->4sUMP 4sUTP 4s-UTP (Active Analog) 4sUMP->4sUTP Pol_II RNA Pol II (mRNA Synthesis) 4sUTP->Pol_II Incorporation Pol_I RNA Pol I (rRNA Synthesis) 4sUTP->Pol_I Incorporation Labeling Desired Labeling (SLAM-seq Signal) Pol_II->Labeling rRNA_Block Inhibition of rRNA Processing Pol_I->rRNA_Block High Dose Toxicity Nucl_Stress Nucleolar Stress (NPM1 Translocation) rRNA_Block->Nucl_Stress p53 p53 Stabilization & Cell Cycle Arrest Nucl_Stress->p53 MDM2 Inhibition

Figure 1: Mechanistic pathway showing how 4tU/4sU metabolism diverges into desired labeling (Pol II) and toxic off-target effects (Pol I inhibition).

Comparative Analysis: 4tU vs. Alternatives

The choice of analog dictates the toxicity profile. The table below compares 4tU (base) with 4sU (nucleoside) and 5-Ethynyluridine (EU).

Table 1: Performance and Toxicity Profile Comparison[2]
Feature4-Thiouracil (4tU)4-Thiouridine (4sU)5-Ethynyluridine (EU)
Chemical Nature NucleobaseNucleosideNucleoside Analog
Uptake Mechanism Passive/Salvage (Requires UPRT)Active Transport (ENTs)Active Transport
Primary Use Case Tissue-specific labeling (TU-tagging) in transgenic models; Yeast/Bacteria.General metabolic labeling in mammalian cell culture (SLAM-seq).Global RNA imaging; Click-chemistry capture.
Toxicity Threshold Low in WT mammalian cells (poor conversion). High in UPRT+ cells.Moderate to High. Toxic >50 µM (long exposure) or >100 µM (short).High. Inhibits transcription at high doses; copper catalyst for detection is toxic.
rRNA Inhibition Negligible in WT cells; Significant in UPRT+ cells.Major Off-Target. Inhibits 47S rRNA processing.[3]Inhibits Pol I transcription.
Splicing Defects Low risk.Moderate risk. Can increase intron retention in weak splice sites.[4]Potential interference due to bulky modification.
Labeling Efficiency Low (unless UPRT expressed).High (Direct phosphorylation).High.

Key Insight: For standard mammalian cell culture, 4sU is the default, but it is often used at toxic concentrations (100-500 µM). 4tU is the superior choice only if you are using a specific genetic system (e.g., Gay et al., Miller et al.) to restrict labeling to specific cell types, effectively shielding non-target cells from toxicity.

Critical Off-Target Effects

A. Nucleolar Stress & rRNA Inhibition

This is the most pervasive artifact. 4sU incorporation interferes with the early processing of the 47S pre-rRNA transcript.[5][6][7]

  • Mechanism: The presence of the thiol group disrupts the secondary structure of rRNA or the binding of processing factors.

  • Consequence: Accumulation of aberrant 28S rRNA precursors.[5]

  • Signaling: This stress triggers the release of Nucleophosmin (NPM1) from the nucleolus. Free NPM1 binds MDM2, preventing it from degrading p53. Result: Artificial p53 upregulation and cell cycle arrest.

B. Splicing Perturbations

Recent data indicates that 4sU incorporation is not "invisible" to the spliceosome.

  • Effect: Increased intron retention, particularly for introns with non-consensus (weak) splice sites.

  • Impact: If your study focuses on splicing kinetics, high-dose 4sU can generate false positives for "splicing delay."

Experimental Protocols for Validation

Do not assume "manufacturer recommended" concentrations are safe for your specific cell line. You must validate the "No-Effect" window.

Protocol A: The "Viability-Labeling" Titration

Objective: Find the concentration that yields sufficient T>C conversions without activating p53.

  • Seed Cells: 6-well plates, 50-60% confluence.

  • Dose Curve: Treat with 0 (DMSO), 10, 50, 100, 200, 500 µM 4sU (or 4tU equivalent) for your intended duration (e.g., 2 hours).

  • Readout 1 (Toxicity):

    • Lyse cells and perform Western Blot for p53 and p21 .

    • Pass Criteria: No induction of p53 compared to DMSO control.

  • Readout 2 (Efficiency):

    • Extract RNA from the 50 µM and 100 µM conditions.

    • Perform SLAM-seq library prep (or simple RT-PCR amplicon sequencing of a housekeeping gene like ACTB).

    • Pass Criteria: T>C conversion rate > 1-2% in the labeled fraction.

Protocol B: Nucleolar Integrity Audit (Immunofluorescence)

Objective: Confirm absence of nucleolar stress.

  • Fixation: 4% Paraformaldehyde for 10 min.

  • Permeabilization: 0.2% Triton X-100.

  • Staining:

    • Primary Ab: Anti-NPM1 (Nucleophosmin).

    • Secondary Ab: Alexa Fluor 488.

    • Counterstain: DAPI.

  • Analysis:

    • Healthy: NPM1 is strictly confined to distinct nucleolar foci.

    • Stressed: NPM1 is diffuse throughout the nucleoplasm.

    • Action: If diffuse staining is observed, reduce 4sU concentration immediately.

Protocol C: Splicing Efficiency Check

Objective: Ensure labeling isn't causing artificial intron retention.

  • Target Selection: Choose a gene with a known "weak" intron (e.g., DNAJB1 intron 2) and a "strong" intron (GAPDH).

  • qPCR Design:

    • Primer Set A: Exon-Exon junction (Spliced mRNA).

    • Primer Set B: Exon-Intron junction (Unspliced pre-mRNA).

  • Calculation: Calculate the Pre-mRNA/mRNA ratio.

  • Comparison: If the ratio significantly increases in 4sU-treated cells vs. Control, the label is inhibiting splicing.

Workflow Diagram: Optimization Pipeline

This diagram illustrates the logical flow for optimizing 4tU/4sU experiments to ensure data integrity.

OptimizationWorkflow Dose_Range Step 1: Dose Ranging (10 - 500 µM) Check_p53 Step 2: Check p53/NPM1 (Western/IF) Dose_Range->Check_p53 Is_Toxic Toxicity Detected? Check_p53->Is_Toxic Reduce_Dose Reduce Dose or Shorten Time Is_Toxic->Reduce_Dose Yes Check_Eff Step 3: Check Labeling (T>C Conversion %) Is_Toxic->Check_Eff No Reduce_Dose->Dose_Range Is_Efficient >1% Conversion? Check_Eff->Is_Efficient Proceed Proceed to Sequencing Is_Efficient->Proceed Yes Alt_Method Consider Alternatives (e.g., TT-seq, shorter pulse) Is_Efficient->Alt_Method No

Figure 2: Step-by-step optimization workflow to balance labeling efficiency with cellular homeostasis.

References

  • Burger, K. et al. (2013).[2][8] "4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response."[3][5][9] RNA Biology.

  • Herzog, V.A. et al. (2017).[1][2] "Thiol-linked alkylation of RNA to assess expression dynamics (SLAM-seq)." Nature Methods.

  • Duffy, E.E. et al. (2015).[2][8] "Tracking Distinct RNA Populations Using Efficient and Reversible Covalent Chemistry." Molecular Cell.

  • Tani, H. et al. (2012). "Genome-wide analysis of the response to 4-thiouridine in mammalian cells." DNA Research.

  • Miller, M.R. et al. (2009).[8] "A simple method for transcriptional profiling of specific cell populations in complex tissues." PNAS.

  • Altieri, J.A.C. & Hertel, K.J. (2021).[10] "The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes." PLOS ONE.

Sources

Accelerating Purine Scaffolds: A Comparative Technical Guide to Microwave-Assisted vs. Conventional Xanthine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The xanthine scaffold (3,7-dihydropurine-2,6-dione) remains a "privileged structure" in medicinal chemistry, serving as the core for adenosine receptor antagonists, phosphodiesterase inhibitors (e.g., theophylline), and chemically induced biological probes. However, the classical Traube synthesis —specifically the final imidazole ring closure—is notoriously inefficient under conventional thermal conditions, often requiring harsh refluxes (12–24 hours) and yielding variable purity.

This guide objectively compares Microwave-Assisted Organic Synthesis (MAOS) against Conventional Heating (CH) . By leveraging dielectric heating, researchers can reduce reaction times from hours to minutes while increasing yields by 15–30%. This document details the mechanistic divergence, provides validated protocols, and presents head-to-head experimental data.

The Mechanistic Divergence: Why MW Outperforms CH

To optimize xanthine synthesis, one must understand the physics of heat transfer. The failure mode of conventional heating in heterocyclic cyclization is often thermal inertia and wall effects.

Conventional Heating (Conductive/Convective)

In an oil bath, heat transfers from the external source


 vessel wall 

solvent

reactants. This creates a thermal gradient where the vessel walls are hotter than the bulk solution, leading to localized degradation (charring) before the activation energy (

) for the desired cyclization is uniformly reached.
Microwave Heating (Dielectric)

MW irradiation (2.45 GHz) couples directly with polar molecules (solvents or reagents like triethyl orthoformate).

  • Dipolar Polarization: Polar molecules align with the oscillating electric field.[1][2] As the field reverses, molecular rotation creates friction and heat.

  • Ionic Conduction: Dissolved ions oscillate back and forth, colliding with neighboring molecules to generate heat.[2]

The "Superheating" Effect: MW allows solvents to reach temperatures well above their atmospheric boiling points in sealed vessels (e.g., Ethanol at 160°C), significantly increasing the reaction rate constant (


) according to the Arrhenius equation.

HeatingMechanism cluster_Conv Conventional Heating (Gradient) cluster_MW Microwave Heating (Volumetric) Source Heat Source (Oil Bath) Wall Vessel Wall (Thermal Barrier) Source->Wall Conduction Solvent Solvent (Convection) Wall->Solvent Convection Reactant Reactants (Slow Activation) Solvent->Reactant Diffusion MW_Source Magnetron (2.45 GHz) Dipoles Polar Reagents (Direct Coupling) MW_Source->Dipoles Radiation (Penetrates Wall) Activation Instant Activation Energy Dipoles->Activation Dielectric Loss

Figure 1: Comparative heat transfer mechanisms. Note the direct coupling in MW avoids the thermal lag of the vessel wall.

Experimental Workflow: The Traube Synthesis

The most robust route to xanthines is the Traube synthesis.[3] The critical bottleneck is Step 3: Cyclization of the 5,6-diaminouracil intermediate.

The Chemical Pathway

The synthesis proceeds through urea condensation, nitrosation/reduction, and finally, ring closure using a C1 donor (Formic acid or Triethyl orthoformate).

TraubePath cluster_Methods Step 3: Imidazole Ring Closure Start Urea derivative + Cyanoacetic acid Step1 Step 1: Condensation Start->Step1 Inter1 6-Amino-uracil Step1->Inter1 Step2 Step 2: Nitrosation & Reduction Inter1->Step2 Diamino 5,6-Diaminouracil (Key Intermediate) Step2->Diamino Conv_Path Conventional: Reflux (1-15h) Variable Yield Diamino->Conv_Path MW_Path Microwave: 160°C (5-10 min) High Yield Diamino->MW_Path Product Xanthine Derivative (Final Product) Conv_Path->Product MW_Path->Product

Figure 2: The Traube Synthesis pathway highlighting the divergence at the critical cyclization step.

Validated Experimental Protocols

The following protocols are standardized for the synthesis of 1,3-Dibutylxanthine to allow direct comparison.

Protocol A: Conventional Heating (Reflux)[5]
  • Reagents: 5,6-diamino-1,3-dibutyluracil (1.0 mmol), Triethyl orthoformate (TEOF) (excess, used as solvent/reagent).

  • Setup: Round-bottom flask with a reflux condenser and oil bath.

  • Procedure:

    • Suspend the diaminouracil in 5 mL TEOF.

    • Heat the oil bath to 150°C to ensure vigorous reflux (TEOF bp: ~146°C).

    • Maintain reflux for 5 hours . Monitor via TLC.

    • Cool to room temperature.

    • Precipitate product with diethyl ether, filter, and recrystallize.

  • Typical Outcome: Yield ~60–80%.[4] Long exposure leads to oxidative side products (brown coloration).

Protocol B: Microwave-Assisted Synthesis (Recommended)[7]
  • Reagents: 5,6-diamino-1,3-dibutyluracil (1.0 mmol), Triethyl orthoformate (2 mL).

  • Setup: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator) with a 10 mL sealed pressure vial.

  • Procedure:

    • Place reactants in the pressure vial with a magnetic stir bar.

    • Seal the vessel.

    • Program:

      • Temperature: 160°C (Superheating TEOF).

      • Power: Dynamic (max 150W).

      • Hold Time: 5 minutes .

      • Stirring: High.[4]

    • Cool using compressed air (built-in feature) to <50°C.

    • Filter the resulting crystals, wash with ether.[4][5]

  • Typical Outcome: Yield >85%. Product is often pure white, requiring no recrystallization.

Comparative Data Analysis

The following data aggregates results from multiple comparative studies (see References) regarding the cyclization of 5,6-diaminouracils to 8-unsubstituted xanthines.

Table 1: Performance Metrics (Yield & Time)
Xanthine Derivative (R1, R3)MethodReaction TempTimeYield (%)
1,3-Diethylxanthine ConventionalReflux (~146°C)4.0 h65%
Microwave 160°C 5 min 76%
1,3-Dibutylxanthine ConventionalReflux (~146°C)5.0 h60%
Microwave 160°C 5 min 80%
1-Propargylxanthine ConventionalReflux (~146°C)1.5 h75%
Microwave 160°C 5 min 90%
Theophylline ConventionalReflux2–4 h60–70%
Microwave 170°C 3 min 92%
Key Observations:
  • Time Efficiency: MW reduces reaction time by a factor of 18x to 60x .

  • Solvent Economy: MW protocols often use near-stoichiometric amounts of TEOF or run "neat," whereas conventional reflux requires sufficient volume to maintain convection, increasing waste.

  • Purity Profile: The short thermal history in MW prevents the thermal degradation of the sensitive diaminouracil intermediate.

Green Chemistry & Scalability[9]

While MW synthesis is often criticized for the energy efficiency of the magnetron (conversion of electricity to radiation is ~60% efficient), the process efficiency offsets this.

  • Energy Consumption: Running a 300W microwave for 5 minutes (25 Wh) consumes significantly less total energy than running a 500W heating mantle for 5 hours (2500 Wh).

  • Safety: Sealed vessel MW synthesis eliminates the release of volatile organic vapors (VOCs) during the reaction, unlike open reflux systems.

  • Scalability: Modern flow-chemistry microwave reactors allow this batch protocol to be converted into a continuous flow process, enabling kg-scale synthesis without the "penetration depth" limitations of batch microwaves.

References

  • Burbiel, J. C., Hockemeyer, J., & Müller, C. E. (2006).[4] Synthesis of xanthine derivatives by microwave-assisted ring closure reaction. Arkivoc, 2006(2), 77-82.[4]

  • Shejul, P. B., et al. (2009). Synthesis of Xanthine Derivatives by Ring Closure Reaction. Asian Journal of Chemistry, 21(1).

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[1][6][7][8] Angewandte Chemie International Edition, 43(46), 6250-6284.

  • Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.

  • Vazquez, E., & de la Hoz, A. (2011). Microwaves in Organic Synthesis. Wiley-VCH.

Sources

Validation of Gene Expression Changes Observed After 4-Thiouracil (4sU) Labeling

[1][2]

Executive Summary: The Signal-to-Noise Challenge in Metabolic Labeling

Metabolic labeling with 4-thiouracil (4sU) has revolutionized our ability to distinguish nascent transcription from steady-state RNA abundance. However, as an Application Scientist, I frequently observe a critical error in experimental design: the assumption that the labeling process itself is biologically inert.

4sU is a metabolic perturbation. At high concentrations, it inhibits rRNA synthesis, triggers nucleolar stress, and can alter pre-mRNA splicing kinetics. Furthermore, the physical enrichment of labeled RNA is prone to background contamination, leading to false positives where high-abundance steady-state transcripts appear "nascent."

This guide provides a technical framework to validate that observed gene expression changes are biological realities, not artifacts of toxicity or enrichment bias. We will compare the standard biotin-enrichment workflow against the newer nucleotide-conversion methods (SLAM-seq) and provide a self-validating protocol ecosystem.

Part 1: The Mechanic & The Problem

To validate data, one must understand the source of error. 4sU incorporation relies on the salvage pathway, competing with endogenous uridine.

The "Stress Artifact"

High intracellular loads of 4sU can trigger the Nucleolar Stress Response . This leads to the stabilization of p53 and a global downregulation of Pol I (rRNA) and Pol II transcription.

  • The Trap: If your treatment group has slightly higher 4sU uptake than your control, the "downregulation" you observe in the treatment might simply be 4sU toxicity, not a drug effect.

  • The Splicing Bias: 4sU incorporation alters RNA secondary structure.[1][2] Recent data suggests that transcripts with weak splice sites show increased intron retention when heavily labeled, creating artificial "splicing defects."

Part 2: Comparative Analysis of Methods

There are two primary distinct workflows for 4sU analysis. Choosing the right one is the first step in validation.

Standard Enrichment (4sU-Biotin-Streptavidin)[5]
  • Mechanism: 4sU-RNA is thiol-biotinylated (HPDP-Biotin) and physically pulled down on streptavidin beads.[3][4]

  • Best For: Long labeling pulses (>60 min); analyzing lower-abundance transcripts.

  • Validation Risk: "Leakage" of abundant steady-state RNA (e.g., GAPDH, ACTB) into the elution fraction.

Nucleotide Conversion (SLAM-seq / TUC-seq)
  • Mechanism: 4sU is alkylated (e.g., with Iodoacetamide), causing Reverse Transcriptase to misread 4sU as Cytosine (

    
     transition).[5] No physical enrichment occurs.
    
  • Best For: Short pulses (15-60 min); high-throughput kinetics; low input material.

  • Validation Risk: High sequencing depth required to detect rare

    
     events; bioinformatics dependency.
    
Global Run-On (GRO-seq / PRO-seq)
  • Mechanism: Nuclear run-on with Br-UTP. Measures polymerase density, not accumulated RNA.

  • Role: The "Gold Standard" orthogonal comparator.

Performance Comparison Matrix
FeatureStandard 4sU-Seq (Enrichment)SLAM-seq (Conversion)GRO-seq (Run-On)
Sensitivity (Nascent) High (Physical separation concentrates signal)Moderate (Dependent on seq depth)Very High
Input Requirement High (>10 µg Total RNA)Low (100 ng - 1 µg)Very High (Nuclei prep)
Toxicity Risk Moderate (Requires sufficient incorporation)Low (Can use lower [4sU])N/A (Post-lysis)
Major Bias Source Non-specific bead binding (Background)SNP calling errors / PCR errorsCell lysis efficiency
Cost High (Beads + Library Prep)Moderate (Standard Library Prep)High (Labor intensive)
Workflow Visualization

Gcluster_0Cellular Phasecluster_1Method DivergenceCellsLive CellsLabeling4sU Pulse(15-60 min)Cells->LabelingLysisLysis & RNA ExtractionLabeling->LysisBiotinBiotinylation(HPDP-Biotin)Lysis->BiotinEnrichment PathAlkylationAlkylation(Iodoacetamide)Lysis->AlkylationSLAM PathBeadsStreptavidinPull-downBiotin->BeadsWashStringent Wash(Remove Unlabeled)Beads->WashEluteDTT ElutionWash->EluteSeqAStandard RNA-seqElute->SeqARTReverse Transcription(4sU read as C)Alkylation->RTBioinfoBioinformatics(T>C Filtering)RT->Bioinfo

Caption: Divergence of 4sU workflows. The Enrichment path (Blue) relies on physical chemistry, while the SLAM path (Red) relies on enzymatic error induction.

Part 3: Validation Protocols

To ensure scientific integrity, you must validate the method (incorporation) and the result (expression change).

Protocol A: The "Dot Blot" Incorporation Check

Do not sequence blindly. You must verify that your treatment condition did not suppress 4sU uptake.[2]

  • Spotting: Spot 1 µg of biotinylated RNA (from the enrichment workflow) onto a positively charged nylon membrane.

  • Blocking: Block with 10% SDS/PBS (non-fat milk blocks biotin).

  • Detection: Incubate with Streptavidin-HRP (1:10,000).

  • Readout: ECL detection.

  • Validation Criteria: If the Treatment group signal is <80% of the Control group, STOP . Your "downregulated" genes are likely artifacts of poor uptake.

Protocol B: Spike-In Normalization (The Self-Validating System)

Standard TPM/RPKM normalization fails in metabolic labeling because the total amount of nascent RNA often fluctuates globally (e.g., c-Myc inhibition causes global transcriptional pause).

The Protocol:

  • Selection: Use a cross-species spike-in (e.g., Drosophila S2 cells labeled with 4sU) rather than synthetic ERCCs. ERCCs do not behave like chromatin-associated RNA.

  • Mixing: Mix S2 cells with your experimental cells at a fixed ratio (e.g., 1:10) before lysis.

  • Processing: Process the mixture together.

  • Normalization: Map reads to a combined genome (Human + Fly). Normalize your human nascent reads to the Drosophila nascent reads.

    • Why? If 4sU uptake was poor in your sample, the Drosophila signal will also be low, correcting the error.

Protocol C: Orthogonal Validation via Nascent-qPCR

You cannot validate nascent RNA-seq changes using standard total RNA-qPCR (which measures steady state). You must validate using the nascent fraction.

Step-by-Step:

  • Label: Pulse cells with 4sU (e.g., 200 µM, 30 min).

  • Fractionate: Perform the Biotin-Streptavidin pull-down (even if you used SLAM-seq for the screen).

  • Reverse Transcribe: Use random hexamers on the Eluate (nascent fraction).

  • qPCR: Target intron-exon junctions.

    • Causality: Nascent RNA is unspliced. Primers spanning an intron-exon boundary detect only pre-mRNA (nascent), whereas exon-exon primers detect the contaminating steady-state background.

  • Calculation:

    
    
    Compare 
    
    
    between Treatment and Control.

Part 4: Data Interpretation & Troubleshooting Logic

Use this logic flow to determine if a "Hit" is real.

ValidationLogicStartGene X appearsDOWN-regulated in 4sU-SeqCheck1Check 1: Global 4sU Uptake(Dot Blot / Spike-in)Start->Check1Artifact1Artifact: Poor Uptakein Treatment SampleCheck1->Artifact1Uptake LowCheck2Check 2: Intron vs Exon SignalCheck1->Check2Uptake EqualArtifact2Artifact: Steady-StateContaminationCheck2->Artifact2Exon signal >> Intron signal(Mature RNA leakage)Check3Check 3: Orthogonal qPCR(Intron-Exon primers)Check2->Check3Intron signal correlatesCheck3->Artifact2qPCR FailsValidVALIDATED HITTranscriptional RepressionCheck3->ValidqPCR Confirms

Caption: Decision matrix for validating nascent RNA downregulation. Blue/Green paths indicate success; Red paths indicate artifacts.

Common Pitfalls Table
ObservationProbable CauseCorrective Action
Global downregulation of all genes Nucleolar Stress (Toxicity)Reduce 4sU concentration (try 50 µM); shorten pulse.
High "Nascent" signal in stable RNAs (e.g., 28S rRNA) Bead saturation / Non-specific bindingIncrease bead volume; add a second high-salt wash.
Low T-to-C conversion rate (<1%) in SLAM-seq Insufficient alkylation or low uptakeFresh Iodoacetamide (light sensitive); check pH of reaction.
Splicing defects in nascent data 4sU-induced secondary structureValidate with shorter pulse or lower concentration.

References

  • Dolken, L., et al. (2008). High-resolution gene expression profiling for simultaneous kinetic parameter analysis of RNA synthesis and decay.[6][7] RNA.[8][9][1][2][3][5][10][11][12]

    • Source:

  • Herzog, V. A., et al. (2017). Thiol-linked alkylation for the metabolic sequencing of RNA (SLAM-seq).[5] Nature Methods.

    • Source:

  • Radle, B., et al. (2013). Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling. Journal of Visualized Experiments (JoVE).

    • Source:

  • Baptista, M. A. P., et al. (2021). The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes.[2] PLOS ONE.

    • Source:

  • Comparison of Normalization Methods

    • Source:

×

Retrosynthesis Analysis

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Reactant of Route 1
5,6-Diamino-4-thiouracil
Reactant of Route 2
5,6-Diamino-4-thiouracil

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.